molecular formula C9H7BrN2O2 B1505180 6-Bromo-8-methoxyquinazolin-2(1H)-one CAS No. 953039-13-9

6-Bromo-8-methoxyquinazolin-2(1H)-one

Cat. No.: B1505180
CAS No.: 953039-13-9
M. Wt: 255.07 g/mol
InChI Key: HVFYLIKECNEGDI-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxyquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-8-methoxyquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-8-methoxyquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-8-methoxy-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-7-3-6(10)2-5-4-11-9(13)12-8(5)7/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFYLIKECNEGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NC(=O)N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701527
Record name 6-Bromo-8-methoxyquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953039-13-9
Record name 6-Bromo-8-methoxyquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-8-methoxyquinazolin-2(1H)-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, with a specific focus on the chemical and analytical properties of 6-Bromo-8-methoxyquinazolin-2(1H)-one. This document provides an in-depth exploration of its molecular characteristics, a validated protocol for molecular weight determination, and insights into its relevance within the broader context of medicinal chemistry.

Introduction to the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Its bicyclic structure, composed of a benzene ring fused to a pyrimidinone ring, offers a versatile platform for chemical modification, enabling the fine-tuning of biological activity. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and analgesic properties. The introduction of a bromine atom and a methoxy group at specific positions, as in 6-Bromo-8-methoxyquinazolin-2(1H)-one, can significantly influence the molecule's physicochemical properties and its interaction with biological targets.

Physicochemical Properties of 6-Bromo-8-methoxyquinazolin-2(1H)-one and a Close Structural Analog

The molecular formula for 6-Bromo-8-methoxyquinazolin-2(1H)-one is C₉H₇BrN₂O₂ . Based on this, the calculated molecular weight is approximately 255.07 g/mol .

For the purpose of providing validated data, the following table summarizes the computed properties of the dihydro- analog, sourced from PubChem.

PropertyValue (for 6-Bromo-8-methoxy-3,4-dihydroquinazolin-2(1H)-one)Source
Molecular Formula C₉H₉BrN₂O₂PubChem[1]
Molecular Weight 257.08 g/mol PubChem[1]
Exact Mass 255.98474 DaPubChem[1]
IUPAC Name 6-bromo-8-methoxy-3,4-dihydro-1H-quinazolin-2-onePubChem[1]
InChIKey DUTJDNKYEDVJPU-UHFFFAOYSA-NPubChem[1]
SMILES COC1=CC(=CC2=C1NC(=O)NC2)BrPubChem[1]

Experimental Determination of Molecular Weight: A Validated Mass Spectrometry Protocol

The accurate determination of a compound's molecular weight is a cornerstone of chemical analysis, confirming its identity and purity. Mass spectrometry is the gold standard for this purpose. The following protocol outlines a robust method for determining the molecular weight of 6-Bromo-8-methoxyquinazolin-2(1H)-one.

Principle of Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile molecules like quinazolinone derivatives. The sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 6-Bromo-8-methoxyquinazolin-2(1H)-one.

    • Dissolve the sample in 1 mL of a high-purity solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Prepare a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution with the same solvent. The addition of a small amount of formic acid (0.1%) can aid in protonation and improve signal intensity in positive ion mode.

  • Instrumentation and Parameters:

    • Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) equipped with an ESI source.

    • Set the instrument to operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and intense signal for the analyte.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

    • The expected m/z for the protonated molecule [M+H]⁺ of C₉H₇BrN₂O₂ would be approximately 255.9766 (for the monoisotopic mass). The presence of bromine will result in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

    • Process the acquired data using the instrument's software to determine the accurate mass of the molecular ion.

    • Compare the experimentally determined accurate mass with the theoretically calculated mass to confirm the elemental composition.

Self-Validating System and Expected Outcome

The inherent isotopic distribution of bromine serves as a self-validating feature in the mass spectrum. The observation of the characteristic A+2 isotopic pattern, with the two peaks having a relative intensity ratio of approximately 1:1, provides strong evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry allows for the determination of the accurate mass to within a few parts per million (ppm), which, in conjunction with the isotopic pattern, provides unambiguous confirmation of the elemental formula.

Synthesis and Potential Applications in Drug Discovery

The synthesis of 6-bromo-substituted quinazolinone derivatives often involves multi-step reaction sequences starting from appropriately substituted anilines.[2][3][4] These synthetic routes typically involve condensation and cyclization reactions to construct the quinazolinone core.[2][3][4]

The quinazolinone scaffold is of significant interest in drug discovery due to its ability to interact with a variety of biological targets. Bromo-substituted quinazolines, in particular, have been investigated for their cytotoxic activities against cancer cell lines.[5] The bromine atom can act as a key interaction point within a protein's binding pocket and can also modulate the molecule's pharmacokinetic properties. The methoxy group can influence solubility and metabolic stability. Further research into 6-Bromo-8-methoxyquinazolin-2(1H)-one could explore its potential as an inhibitor of specific kinases or other enzymes implicated in disease pathways.

Visualizations

Molecular Structure

Caption: 2D structure of 6-Bromo-8-methoxyquinazolin-2(1H)-one.

Experimental Workflow for Molecular Weight Determination

Molecular_Weight_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep1 Weigh Compound prep2 Dissolve in Solvent (e.g., Methanol) prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 analysis1 Infuse into ESI Source prep3->analysis1 analysis2 Ionize Sample (Positive Ion Mode) analysis1->analysis2 analysis3 Separate Ions by m/z analysis2->analysis3 data1 Acquire Mass Spectrum analysis3->data1 data2 Identify [M+H]⁺ Ion data1->data2 data3 Confirm Bromine Isotopic Pattern data2->data3 data4 Compare Experimental vs. Theoretical Accurate Mass data3->data4

Caption: Workflow for molecular weight determination by ESI-MS.

References

  • PubChem. 6-Bromo-8-methoxy-3,4-dihydroquinazolin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [Link]

  • ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

  • National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 6-Bromo-8-methoxyquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Forward-Looking Analysis for Researchers and Drug Development Professionals

Abstract: 6-Bromo-8-methoxyquinazolin-2(1H)-one is a heterocyclic compound of significant interest within medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore, and derivatives bearing bromine and methoxy substitutions are actively investigated for their potential as therapeutic agents, particularly in oncology and infectious diseases.[1][2] This guide provides a comprehensive framework for the determination of two critical physicochemical properties of 6-Bromo-8-methoxyquinazolin-2(1H)-one: its melting point and density. While specific experimental data for this compound is not yet publicly available, this document outlines detailed, best-practice methodologies for their determination, contextualizes the importance of these parameters in drug development, and provides insights based on structurally related molecules.

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[3] The strategic placement of substituents, such as a bromine atom at the 6-position and a methoxy group at the 8-position, is a deliberate medicinal chemistry strategy aimed at modulating the compound's electronic, lipophilic, and steric properties. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, including its ability to interact with biological targets, its metabolic stability, and its absorption and distribution characteristics.

The bromine substituent can enhance binding affinity through halogen bonding and improve metabolic stability, while the methoxy group can influence solubility and receptor interaction. Understanding the fundamental physicochemical properties of novel derivatives like 6-Bromo-8-methoxyquinazolin-2(1H)-one is a non-negotiable first step in the drug development cascade.

Physicochemical Properties: A Foundation for Development

While experimental values for the melting point and density of 6-Bromo-8-methoxyquinazolin-2(1H)-one are not yet reported in the literature, we can infer expected properties and understand the importance of their determination.

Melting Point: A Sentinel for Purity and Stability

The melting point is a highly sensitive indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range. For a compound intended for pharmaceutical development, a consistent melting point is a critical quality control parameter. Furthermore, the thermal stability of the compound can be initially assessed during melting point determination.

Table 1: Experimentally Determined Melting Points of Structurally Related Heterocyclic Compounds

CompoundStructureMelting Point (°C)
6-Bromo-2-methylquinoline101-105[4]
6-Bromo-2-hydroxypyridine121.0 - 125.0
(6-Bromo-pyridin-2-yl)methanol34-39

Based on the melting points of these related bromo-substituted heterocycles, it is reasonable to hypothesize that 6-Bromo-8-methoxyquinazolin-2(1H)-one will be a solid at room temperature with a distinct melting point.

Density: Implications for Formulation and Manufacturing

The density of an active pharmaceutical ingredient (API) is a critical parameter for formulation development and manufacturing processes. It influences powder flow, compaction properties for tableting, and the choice of excipients for achieving a desired dosage form.

Table 2: Computed Physicochemical Properties of 6-Bromo-8-methoxyquinazolin-2(1H)-one and its Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )
6-Bromo-8-methoxyquinazolin-2(1H)-oneC₉H₇BrN₂O₂255.07 (Computed)[5]
6-Bromo-8-methoxy-3,4-dihydroquinazolin-2(1H)-oneC₉H₉BrN₂O₂257.08 (Computed)[6]
6-Bromo-8-fluoro-3,4-dihydroquinazolin-2(1H)-oneC₈H₆BrFN₂O245.05 (Computed)[7]

The molecular weight of the target compound and its close analogs suggests a crystalline solid with a density greater than water.

Proposed Experimental Protocols

The following sections detail the recommended experimental procedures for the accurate determination of the melting point and density of 6-Bromo-8-methoxyquinazolin-2(1H)-one.

Synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one

A plausible synthetic route, adapted from established methods for similar quinazolinone derivatives, is proposed.[3][8] This would likely involve the cyclization of a substituted anthranilamide precursor.

Synthesis_Workflow A 2-Amino-3-methoxy-5-bromobenzoic acid B Formylation or equivalent A->B Step 1 C Cyclization with a nitrogen source (e.g., formamide) B->C Step 2 D 6-Bromo-8-methoxyquinazolin-2(1H)-one C->D Step 3

Caption: Proposed synthetic workflow for 6-Bromo-8-methoxyquinazolin-2(1H)-one.

Determination of Melting Point

The capillary melting point method is the standard for accurate determination.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline 6-Bromo-8-methoxyquinazolin-2(1H)-one is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure:

    • A rapid heating ramp is initially used to approximate the melting point.

    • A second, fresh sample is then heated at a slower rate (1-2 °C per minute) starting from approximately 20 °C below the estimated melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.

  • Validation: The procedure is repeated at least three times to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis A Dry Crystalline Sample B Finely Powder A->B C Pack into Capillary Tube B->C D Place in Calibrated Apparatus C->D E Rapid Heating (Approximate MP) D->E F Slow Heating (1-2 °C/min) E->F G Record Onset and Clear Point F->G H Report Melting Range G->H Repeat 3x for Reproducibility

Caption: Experimental workflow for melting point determination.

Determination of Density

Gas pycnometry is the preferred method for determining the true density of a solid powder, as it excludes the volume of inter-particle and intra-particle pores.

Methodology:

  • Sample Preparation: A precisely weighed sample of 6-Bromo-8-methoxyquinazolin-2(1H)-one is placed in the sample chamber of the gas pycnometer.

  • Instrumentation: A helium pycnometer is used due to helium's ability to penetrate small pores without being adsorbed onto the sample surface.

  • Procedure:

    • The system is purged with helium to remove air and moisture.

    • A known quantity of helium is introduced into a reference chamber of known volume, and the pressure is measured.

    • The gas is then expanded into the sample chamber, and the new pressure is recorded.

    • The volume of the solid sample is calculated using the ideal gas law based on the pressure difference.

    • Density is calculated by dividing the sample's mass by its measured volume.

  • Validation: The measurement is repeated multiple times until a stable and reproducible value is obtained.

Density_Workflow cluster_prep Sample Preparation cluster_analysis Gas Pycnometry Analysis A Precisely Weigh Sample B Place in Sample Chamber A->B C Purge with Helium B->C D Pressurize Reference Chamber C->D E Expand Gas to Sample Chamber D->E F Measure Pressure Change E->F G Calculate Volume via Ideal Gas Law F->G H Calculate Density (Mass/Volume) G->H

Caption: Experimental workflow for density determination via gas pycnometry.

Conclusion and Future Directions

The determination of the melting point and density of 6-Bromo-8-methoxyquinazolin-2(1H)-one represents a foundational step in its journey from a synthesized molecule to a potential therapeutic agent. These parameters are not merely data points but are intrinsically linked to the compound's purity, stability, and suitability for formulation. The protocols outlined in this guide provide a robust framework for obtaining these critical values. Future work should focus on the experimental execution of these protocols, followed by further characterization, including solubility studies and solid-state analysis (e.g., X-ray diffraction), to build a comprehensive physicochemical profile of this promising compound.

References

  • National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methoxyquinoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-8-methoxy-3,4-dihydroquinazolin-2(1H)-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-4-hydroxyquinolin-2(1H)-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-8-fluoro-3,4-dihydroquinazolin-2(1H)-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-8-methoxyquinoxalin-2-ol. PubChem. Retrieved from [Link]

  • SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 864293-45-8 | 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione. Retrieved from [Link]

  • ResearchGate. (2025). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from [Link]

  • Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - One. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust and reliable protocol for the synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a privileged structure, forming the core of numerous biologically active molecules. This document provides a step-by-step methodology, explains the chemical principles behind the experimental choices, and offers insights for successful execution in a research setting.

Introduction: The Significance of Substituted Quinazolinones

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The strategic functionalization of the quinazolinone ring system allows for the fine-tuning of its biological profile, making the development of efficient synthetic routes to novel derivatives a key objective in medicinal chemistry. 6-Bromo-8-methoxyquinazolin-2(1H)-one, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecules and potential drug candidates.

Overall Synthetic Strategy

The synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one is accomplished through a two-step reaction sequence, commencing with the commercially available 2-amino-3-methoxybenzoic acid. The synthetic approach is centered around the initial regioselective bromination of the anthranilic acid derivative, followed by a cyclization reaction to construct the desired quinazolinone ring system.

PART 1: Synthesis of the Key Intermediate: 2-Amino-5-bromo-3-methoxybenzoic acid

The initial step focuses on the regioselective bromination of 2-amino-3-methoxybenzoic acid to introduce the bromine atom at the C5 position. The directing effects of the amino and methoxy groups favor electrophilic substitution at the positions para and ortho to these activating groups. The use of N-bromosuccinimide (NBS) as a mild brominating agent allows for controlled monobromination.

Experimental Protocol: Bromination of 2-Amino-3-methoxybenzoic acid

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-3-methoxybenzoic acid≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Round-bottom flask--
Magnetic stirrer--
Filtration apparatus--

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methoxybenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.4 M.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up and Isolation: Upon completion of the reaction, a solid precipitate of the product will form. Collect the solid by vacuum filtration and wash the filter cake with two portions of fresh dichloromethane to remove any unreacted starting materials and by-products.

  • Drying: Dry the collected solid under vacuum to obtain 2-amino-5-bromo-3-methoxybenzoic acid as a gray solid. The expected yield is approximately 82%.[1]

Chemical Rationale and Mechanistic Insights

The amino and methoxy groups on the benzene ring are both ortho, para-directing activating groups. The bromination occurs at the position para to the strongly activating amino group, which is also ortho to the methoxy group. NBS is a convenient and safer alternative to liquid bromine for this transformation.

PART 2: Cyclization to 6-Bromo-8-methoxyquinazolin-2(1H)-one

The final step in the synthesis is the construction of the quinazolinone ring via a cyclization reaction. The Niementowski quinazolinone synthesis is a classical and effective method for this transformation, involving the condensation of an anthranilic acid with an amide at elevated temperatures.[2][3] In this protocol, we utilize urea as the nitrogen and carbonyl source for the formation of the 2-oxo-quinazolinone core.

Experimental Protocol: Niementowski Cyclization

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-5-bromo-3-methoxybenzoic acidAs synthesized in Part 1-
Urea≥99%Commercially Available
High-boiling point solvent (optional)e.g., Dowtherm ACommercially Available
Heating mantle or oil bath--
Condenser--
Beaker--
Ice bath--

Procedure:

  • Reaction Mixture: In a round-bottom flask, thoroughly mix 2-amino-5-bromo-3-methoxybenzoic acid (1.0 eq.) and urea (5-10 eq.). The reaction can be performed neat (solvent-free) or in a high-boiling point solvent.

  • Heating: Heat the reaction mixture to 180-200 °C using a heating mantle or an oil bath. If performing the reaction neat, the mixture will melt and then solidify as the reaction progresses.

  • Reaction Time: Maintain the reaction at this temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Cooling and Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, it can be removed under reduced pressure.

  • Purification: The crude product is then triturated with hot water to remove excess urea and other water-soluble impurities. The solid product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Chemical Rationale and Mechanistic Insights

The Niementowski reaction proceeds through the initial formation of an N-acylanthranilic acid intermediate from the reaction of the amino group of the anthranilic acid with urea. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed amide carbonyl, with the subsequent elimination of ammonia and water to yield the stable quinazolinone ring system.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization (Niementowski Reaction) 2-Amino-3-methoxybenzoic_acid 2-Amino-3-methoxybenzoic acid NBS_DCM NBS, DCM Room Temperature, 2h 2-Amino-3-methoxybenzoic_acid->NBS_DCM 2-Amino-5-bromo-3-methoxybenzoic_acid 2-Amino-5-bromo-3-methoxybenzoic acid NBS_DCM->2-Amino-5-bromo-3-methoxybenzoic_acid Urea_Heat Urea 180-200 °C, 2-4h 2-Amino-5-bromo-3-methoxybenzoic_acid->Urea_Heat 6-Bromo-8-methoxyquinazolin-2(1H)-one 6-Bromo-8-methoxyquinazolin-2(1H)-one Urea_Heat->6-Bromo-8-methoxyquinazolin-2(1H)-one

Caption: Synthetic route to 6-Bromo-8-methoxyquinazolin-2(1H)-one.

Characterization of the Final Product

The structure and purity of the synthesized 6-Bromo-8-methoxyquinazolin-2(1H)-one should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Melting Point (MP): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H bonds of the quinazolinone ring.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-Bromosuccinimide is a corrosive and lachrymatory substance; handle with care.

  • High temperatures are used in the cyclization step; appropriate precautions should be taken to avoid burns.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one. By following the outlined procedures and understanding the underlying chemical principles, researchers can successfully prepare this valuable compound for further investigation in drug discovery and development programs. The presented two-step synthesis is efficient and utilizes readily available starting materials, making it a practical approach for laboratory-scale production.

References

  • Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. Available at: [Link]

  • Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. PubMed. Available at: [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Available at: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC - NIH. Available at: [Link]

Sources

Application Notes & Protocols: The Role of N-Bromosuccinimide (NBS) in Modern Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of Quinolinones and the Versatility of NBS

The quinolinone scaffold is a cornerstone in medicinal chemistry and drug development. Its rigid, heterocyclic structure is a privileged framework found in a multitude of pharmacologically active agents, from antibacterial to anticancer therapies. The continuous evolution of synthetic methodologies to access novel quinolinone derivatives is therefore a critical endeavor for researchers in the pharmaceutical sciences.

This guide delves into the multifaceted applications of a classic yet indispensable reagent, N-Bromosuccinimide (NBS), in the synthesis and functionalization of quinolinones. While often recognized for its role in radical bromination, the utility of NBS extends to orchestrating complex cyclization and oxidation reactions. Herein, we move beyond a simple recitation of procedures to explore the mechanistic underpinnings of these transformations, providing researchers with the causal understanding required to adapt and innovate in their own synthetic challenges. This document is designed to be a practical and intellectually stimulating resource for scientists dedicated to the art and science of drug discovery.

Strategic Functionalization of the Quinolinone Core: α-Bromination of 3-Acetyl-4-hydroxy-2-quinolinones

One of the most direct applications of NBS in quinolinone chemistry is the selective bromination of activated positions, creating valuable intermediates for further elaboration. A prime example is the α-bromination of the acetyl group in 3-acetyl-4-hydroxy-2-quinolinone derivatives. This transformation converts a simple acetyl moiety into a versatile bromoacetyl group, a potent electrophile ready for reaction with a wide array of nucleophiles to build molecular complexity.

Causality of Reagent Selection: Why NBS and Benzoyl Peroxide?

The choice of NBS in combination with a radical initiator like benzoyl peroxide (BPO) is a classic strategy for selective bromination at a benzylic or α-carbonyl position.[1] The underlying principle is the generation of a low, steady-state concentration of bromine radicals (Br•) that preferentially abstract a hydrogen from the activated acetyl group over engaging in electrophilic aromatic substitution on the electron-rich quinolinone ring.[2]

  • N-Bromosuccinimide (NBS): Serves as a stable, crystalline source of bromine. In the presence of HBr (generated in situ), NBS can produce a low concentration of molecular bromine (Br₂), which is then homolytically cleaved by the initiator.[3] This controlled release is crucial to suppress competitive and often undesired ionic reaction pathways.[2]

  • Benzoyl Peroxide (BPO): Upon gentle heating, BPO undergoes homolytic cleavage to form benzoyloxy radicals. These radicals can then abstract a hydrogen from HBr (formed during the propagation cycle) to generate the key bromine radical (Br•), initiating the chain reaction.

Reaction Mechanism: A Radical Chain Process

The bromination proceeds via a well-established free-radical chain mechanism, as illustrated below.

cluster_propagation Propagation Cycle cluster_source Br₂ Source I1 Benzoyl Peroxide (BPO) I2 2 x Benzoyloxy Radical I1->I2 Heat (Δ) I3 Bromine Radical (Br•) I2->I3 HBr (trace) P2 Enol Form I3->P2 P1 3-Acetyl-4-hydroxy-quinolinone P1->P2 P3 α-Carbon Radical (Resonance Stabilized) P2->P3 Br• P4 Br₂ P5 3-(Bromoacetyl)-4-hydroxy-quinolinone P3->P5 Br₂ P6 HBr P3->P6 H abstraction P4->I3 Br• P4->P5 S2 Succinimide S1 NBS P6->S1 S1->P4 HBr

Caption: Free-radical mechanism for the α-bromination of 3-acetyl-4-hydroxy-2-quinolinone.

Experimental Protocol: Synthesis of 3-(Bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-one

This protocol is adapted from methodologies described for the bromination of activated acetyl groups on quinolinone scaffolds.[1]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one217.221.01.0
N-Bromosuccinimide (NBS)177.981.11.1
Benzoyl Peroxide (BPO)242.230.030.03
Carbon Tetrachloride (CCl₄), dry153.82~20 mL-

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one (217 mg, 1.0 mmol).

  • Reagent Addition: Add dry carbon tetrachloride (20 mL), followed by N-Bromosuccinimide (196 mg, 1.1 mmol) and benzoyl peroxide (7 mg, 0.03 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 77°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure 3-(bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-one.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the acetyl methyl singlet and the appearance of a new singlet for the bromoacetyl methylene group in the ¹H NMR spectrum are key diagnostic markers.

The Quinolinone Core Construction: NBS-Mediated Intramolecular Cyclization

While less documented than its role in functionalization, NBS can serve as a powerful tool for the construction of the heterocyclic core of quinolinones from acyclic precursors. This approach typically relies on an NBS-mediated intramolecular halocyclization of unsaturated amide precursors, such as N-arylpropiolamides or N-arylcinnamamides.

Mechanistic Rationale: Electrophilic Activation and Intramolecular Attack

The fundamental principle involves the activation of an alkyne or alkene moiety by an electrophilic bromine source, generating a reactive intermediate that is susceptible to intramolecular attack by the amide nitrogen or the aryl ring.[4]

  • Activation: NBS acts as a source of electrophilic bromine (Br⁺), which attacks the electron-rich π-system of the alkyne or alkene, forming a cyclic bromonium ion intermediate.

  • Intramolecular Cyclization (Endo vs. Exo): The nucleophilic nitrogen of the amide or the activated aryl ring attacks the bromonium ion in an intramolecular fashion. The regioselectivity of this cyclization (e.g., 6-endo-dig for quinolin-2-ones) is a critical factor governed by stereoelectronic effects.

  • Rearomatization/Tautomerization: The cyclized intermediate undergoes subsequent steps, such as deprotonation, elimination of HBr, or tautomerization, to yield the stable, aromatic quinolinone product.

cluster_pathway Proposed NBS-Mediated Quinolinone Synthesis Start N-Arylpropiolamide Intermediate1 Bromonium Ion Intermediate Start->Intermediate1 Electrophilic Attack NBS NBS (Source of Br⁺) Intermediate2 Cyclized Cationic Intermediate Intermediate1->Intermediate2 6-endo-dig Cyclization (Intramolecular Attack) Product 3-Bromo-quinolin-2-one Intermediate2->Product Deprotonation/ Rearomatization

Caption: Proposed mechanism for NBS-mediated synthesis of a 3-bromo-quinolin-2-one.

Protocol Insight: Synthesis of 3-Bromo-quinolin-2-ones from N-Arylcinnamamides

While a specific, optimized protocol for this exact transformation using NBS is not extensively documented, the principles of halocyclization allow for the design of a rational starting point for methodology development. This proposed protocol is based on related NBS-mediated cyclizations of unsaturated amides.[4]

Materials & Reagents (Hypothetical Optimization Starting Point):

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-Phenylcinnamamide223.271.01.0
N-Bromosuccinimide (NBS)177.981.21.2
Acetonitrile (MeCN), dry41.05~15 mL-
Base (e.g., K₂CO₃)138.211.51.5

Proposed Procedure:

  • Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve N-phenylcinnamamide (223 mg, 1.0 mmol) in dry acetonitrile (15 mL).

  • Bromination: Cool the solution to 0°C and add N-Bromosuccinimide (214 mg, 1.2 mmol) portion-wise over 10 minutes. Stir at this temperature for 1 hour.

  • Cyclization/Elimination: Add potassium carbonate (207 mg, 1.5 mmol) and allow the reaction to warm to room temperature or gently heat (e.g., 50-60°C) to promote cyclization and subsequent elimination of HBr. Monitor reaction progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with aqueous sodium thiosulfate solution, extract with an organic solvent like ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Trustworthiness through Experimentation: This protocol represents a logical starting point. The choice of solvent, temperature, base, and stoichiometry of NBS would require systematic optimization to achieve high yields and selectivity. Researchers should carefully analyze for potential side products, such as dibrominated species or regioisomeric cyclization products.

Synthesis of Bromoquinolines as Key Precursors for Quinolinones

An alternative and highly effective strategy involves the use of NBS to synthesize highly functionalized bromoquinolines, which can then be converted to quinolinones in subsequent steps. A powerful example is the one-pot bromination and dehydrogenation of tetrahydroquinolines.[5][6][7]

Dual Role of NBS: Electrophile and Oxidant

In this transformation, NBS remarkably plays two distinct roles:

  • Electrophilic Brominating Agent: It performs electrophilic aromatic substitution on the electron-rich benzene ring of the tetrahydroquinoline.

  • Oxidant: It facilitates the dehydrogenation (aromatization) of the dihydro-pyridine ring, likely through a radical-mediated pathway, to form the fully aromatic quinoline system.[5]

Protocol: One-Pot Synthesis of 3,6,8-Tribromo-4-phenylquinoline from 4-Phenyltetrahydroquinoline

This robust protocol demonstrates the efficiency of NBS in achieving multiple transformations in a single operation.[6]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Phenyltetrahydroquinoline209.290.21.0
N-Bromosuccinimide (NBS)177.981.05.0
Chloroform (CHCl₃), dry119.38~2.0 mL-

Procedure:

  • Setup: Dissolve 4-phenyltetrahydroquinoline (41.9 mg, 0.2 mmol) in dry chloroform (2.0 mL) in a round-bottom flask with a magnetic stirrer.

  • NBS Addition: Add NBS (178 mg, 1.0 mmol, 5.0 equiv) to the solution in portions (e.g., 1 equivalent at a time over 30-60 minutes) at room temperature. Note: The reaction can be exothermic; portion-wise addition is crucial for control.[5]

  • Reaction: Stir the mixture at room temperature under an air atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired polybrominated quinoline.

From Bromoquinoline to Quinolinone: The resulting bromoquinolines are exceptionally valuable. The bromine atoms can be used as handles for cross-coupling reactions to introduce further diversity or can be transformed into hydroxyl groups (a key step towards quinolinones) through nucleophilic substitution or metal-catalyzed hydroxylation reactions, although this subsequent step is outside the scope of this specific NBS protocol.[5][7]

Safety and Handling of N-Bromosuccinimide

As a Senior Application Scientist, ensuring laboratory safety is paramount. NBS is a potent reagent and must be handled with appropriate care.

  • Corrosive and Irritant: NBS is corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant.[8] Always handle NBS in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[8]

  • Moisture Sensitivity: NBS can slowly decompose in the presence of moisture. Store it in a tightly sealed container in a cool, dry place away from light.

  • Purity: The purity of NBS can affect reaction outcomes. Impure, yellowish NBS may give unreliable results and can be purified by recrystallization from water.

  • Disposal: Dispose of NBS and any reaction waste in accordance with local and institutional regulations for hazardous chemical waste.

Conclusion and Future Perspectives

N-Bromosuccinimide is a powerful and versatile reagent in the synthetic chemist's toolbox for quinolinone chemistry. Its utility spans from the precise, radical-mediated functionalization of existing quinolinone cores to its dual role as an electrophile and oxidant in the construction of highly substituted quinoline precursors. While its direct application in mediating the cyclization of acyclic amides to form the quinolinone ring is an area ripe for further exploration, the mechanistic principles are well-grounded in related halocyclization chemistry. Future work will likely focus on developing catalytic and enantioselective variants of these transformations, further enhancing the power of NBS and its derivatives in the efficient and stereocontrolled synthesis of next-generation quinolinone-based therapeutics.

References

  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 33495–33499. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. ResearchGate. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

  • Kobayashi, K., Nozawa, I., & Nogi, T. (2017). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL)-3-BROMOQUINOLINES BASED ON THE REACTION OF 2-(2,2-DIBROMOETHENYL)PHENYL ISOTHIOCYANATES WITH BUTYLLITHIUM. HETEROCYCLES, 95(1), 200. [Link]

  • Sahin, G. P., Storr, T., & Ökten, S. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]

  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. [Link]

  • NBS Mediated Thiocyanation of Cyclohexene Fused Isoxazoline N-Oxides. ResearchGate. (2025). [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Liao, Z., et al. (2021). Design, synthesis and biological evaluation of cinnamamide-quinazoline derivatives as potential EGFR inhibitors to reverse T790M mutation. Bioorganic Chemistry, 117, 105420. [Link]

  • Chad's Prep. (2018). 10.4 Allylic and Benzylic Bromination Using NBS. YouTube. [Link]

  • Intramolecular Cyclization/Halogenation of N-Arylpropynamides. ResearchGate. [Link]

  • A catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. PubMed. [Link]

  • Li, Y., et al. (2021). Synthesis of gem-dibromo 1,3-oxazines by NBS-mediated electrophilic cyclization of propargylic amides. Organic & Biomolecular Chemistry, 19(31), 6825-6829. [Link]

  • Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate. (2025). [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. [Link]

  • Intramolecular ipso-arylative cyclization of aryl-alkynoates and N-arylpropiolamides with aryldiazonium salts through merged gold/visible light photoredox catalysis. RSC Publishing. [Link]

Sources

Application Notes & Protocols: A-Z Guide to Synthesizing N-Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed exploration of the synthesis of N-substituted quinazolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and rationale behind key procedural choices. We present a primary, robust, and validated protocol for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones starting from anthranilic acid, supplemented with expert insights, troubleshooting advice, and modern variations such as microwave-assisted synthesis. The protocols are designed to be self-validating, incorporating essential purification and characterization steps to ensure the integrity of the final compounds.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core, a fusion of benzene and pyrimidine rings, is a privileged scaffold in drug discovery.[2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[4][5] Structure-activity relationship (SAR) studies have consistently shown that substitutions at the N-1 and C-2, or N-3 and C-2 positions, are critical for modulating the biological activity of these compounds.[1] This guide focuses on reliable and reproducible methods to access these valuable molecules, providing researchers with the tools to synthesize and explore novel derivatives.

A common and highly effective strategy for synthesizing 2,3-disubstituted 4(3H)-quinazolinones involves a multi-step sequence starting from readily available anthranilic acid.[4][6] This approach first involves the acylation of anthranilic acid, followed by cyclization to form a benzoxazinone intermediate. This reactive intermediate is then treated with a primary amine to yield the desired N-substituted quinazolinone.[4][6] This method offers great versatility in introducing a wide variety of substituents at both the 2 and 3 positions of the quinazolinone core.

General Synthetic Workflow & Mechanistic Overview

The synthesis of N-substituted quinazolinones from anthranilic acid generally proceeds through a three-step process. Understanding the mechanism of each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanistic Pathway

The overall transformation can be visualized as follows:

  • N-Acylation of Anthranilic Acid: The synthesis begins with the nucleophilic attack of the amino group of anthranilic acid on an acyl chloride (or anhydride). This forms an N-acylanthranilic acid intermediate. This step is typically straightforward but requires careful control of stoichiometry and temperature.

  • Cyclodehydration to form Benzoxazinone: The N-acylanthranilic acid is then cyclized to form a 2-substituted-1,3-benzoxazin-4-one. This is an intramolecular dehydration reaction, often promoted by reagents like acetic anhydride, which acts as both a solvent and a dehydrating agent.[4][6]

  • Aminolysis and Ring Transformation: The benzoxazinone intermediate is then reacted with a primary amine. The amine attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to ring-opening followed by recyclization and dehydration to form the final stable 2,3-disubstituted-4(3H)-quinazolinone.[6]

G cluster_0 Synthetic Pathway A Anthranilic Acid + Acyl Chloride B N-Acylanthranilic Acid A->B N-Acylation C 2-Substituted-1,3-benzoxazin-4-one B->C Cyclodehydration (e.g., Acetic Anhydride) D 2,3-Disubstituted-4(3H)-quinazolinone C->D Aminolysis & Recyclization (+ Primary Amine)

Caption: General workflow for quinazolinone synthesis.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative synthesis of a 2,3-disubstituted-4(3H)-quinazolinone.

Protocol 1: Conventional Synthesis of 2-Propyl-3-phenyl-4(3H)-quinazolinone

This protocol is adapted from established literature procedures and demonstrates the three-step synthesis via a benzoxazinone intermediate.[6]

Materials & Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier
Anthranilic Acid137.14>99%Standard Supplier
Butyryl Chloride106.55>98%Standard Supplier
Acetic Anhydride102.09>99%Standard Supplier
Aniline93.13>99%Standard Supplier
Pyridine79.10AnhydrousStandard Supplier
Toluene92.14AnhydrousStandard Supplier
Dichloromethane (DCM)84.93ACS GradeStandard Supplier
Sodium Bicarbonate (NaHCO₃)84.01Saturated SolutionLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)142.04GranularStandard Supplier
Silica Gel-60 Å, 230-400 meshStandard Supplier

Step 1: Synthesis of N-Butyrylanthranilic Acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (10.0 g, 72.9 mmol) in anhydrous pyridine (50 mL). Cool the solution to 0 °C in an ice bath.

    • Scientist's Note: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the acylation. Anhydrous conditions are important to prevent hydrolysis of the acyl chloride.

  • Addition of Acyl Chloride: Add butyryl chloride (8.5 g, 79.8 mmol, 1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A white precipitate should form. Acidify the mixture to pH ~2 with concentrated HCl.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield N-butyrylanthranilic acid. The product can be used in the next step without further purification.

Step 2: Synthesis of 2-Propyl-1,3-benzoxazin-4-one

  • Reaction Setup: Place the dried N-butyrylanthranilic acid (from the previous step) in a 100 mL round-bottom flask. Add acetic anhydride (30 mL).

  • Reaction: Heat the mixture under reflux for 2 hours.

    • Scientist's Note: Acetic anhydride serves as the dehydrating agent to facilitate the intramolecular cyclization. The progress of the reaction can be monitored by TLC.

  • Isolation: Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to crystallize the product. Filter the crystals, wash with cold petroleum ether, and dry.

Step 3: Synthesis of 2-Propyl-3-phenyl-4(3H)-quinazolinone

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 2-propyl-1,3-benzoxazin-4-one (5.0 g, 26.4 mmol) in anhydrous toluene (40 mL).

  • Addition of Amine: Add aniline (2.7 g, 29.0 mmol, 1.1 eq) to the solution.

  • Reaction: Heat the mixture under reflux for 5 hours.[4] Monitor the reaction by TLC until the benzoxazinone starting material is consumed.

  • Work-up: After cooling, evaporate the toluene under reduced pressure.[4]

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing polarity).[7] Combine the fractions containing the desired product and evaporate the solvent to yield the pure 2-propyl-3-phenyl-4(3H)-quinazolinone.

Protocol 2: Microwave-Assisted One-Pot Synthesis

Microwave-assisted synthesis offers significant advantages, including reduced reaction times, often higher yields, and operational simplicity.[8][9] This protocol adapts the Niementowski reaction for a more efficient synthesis.[8]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Purity
Anthranilic Acid137.14>99%
Formamide45.04>99%

Procedure:

  • Reaction Setup: In a microwave-safe vessel, combine anthranilic acid (1.37 g, 10 mmol) and formamide (4.5 g, 100 mmol, 10 eq).

    • Scientist's Note: An excess of formamide is often used to drive the reaction to completion.[10] This method is solvent-free, which is a key advantage of green chemistry.

  • Microwave Irradiation: Place the vessel in a scientific microwave reactor. Irradiate the mixture at 150 °C for 10-15 minutes.[11]

    • Caution: Microwave reactions can generate pressure. Ensure the vessel is properly sealed and that the microwave reactor is designed for chemical synthesis.

  • Work-up: After the reaction vessel has cooled, add 50 mL of cold water to the mixture. A precipitate will form.

  • Isolation and Purification: Filter the solid product, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield pure 4(3H)-quinazolinone.[10]

G cluster_1 Experimental Workflow A 1. Mix Reagents (Anthranilic Acid + Amine/Amide) B 2. Reaction (Conventional Heating or Microwave) A->B C 3. Work-up (Precipitation/Extraction) B->C D 4. Purification (Recrystallization or Chromatography) C->D E 5. Characterization (NMR, MS, IR) D->E

Caption: A typical experimental workflow.

Characterization and Validation

To ensure the successful synthesis and purity of the target N-substituted quinazolinone, a combination of analytical techniques is essential.

  • Thin Layer Chromatography (TLC): Used to monitor the reaction progress and to check the purity of the final product.[12]

  • Melting Point: A sharp melting point is indicative of a pure compound.[12]

  • Infrared (IR) Spectroscopy: Key functional groups can be identified. Look for a strong carbonyl (C=O) stretch around 1650-1690 cm⁻¹ and C=N stretching around 1620-1640 cm⁻¹.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the arrangement of protons and carbons in the molecule.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[4]

Troubleshooting and Expert Insights

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Step 1 (Acylation) - Hydrolysis of acyl chloride. - Insufficient base.- Ensure all glassware is oven-dried and use anhydrous solvents. - Use at least one equivalent of a non-nucleophilic base like pyridine or triethylamine.
Incomplete Cyclization (Step 2) - Insufficient heating time or temperature. - Water present in the reaction.- Increase reflux time and ensure the temperature is adequate. - Use fresh, anhydrous acetic anhydride.
Formation of Side Products - High reaction temperatures can lead to polymerization or dimer formation.[10] - Impurities in starting materials.- Maintain careful temperature control. - Use highly pure starting materials. - For the Niementowski reaction, formamide can decompose at high temperatures.[10]
Difficulty in Purification - Presence of unreacted starting materials or intermediates.- Wash the crude product with a dilute basic solution (e.g., NaHCO₃) to remove acidic starting materials like anthranilic acid.[10] - Optimize the solvent system for column chromatography or try recrystallization from different solvents.

Conclusion

The synthesis of N-substituted quinazolinones is a cornerstone of many medicinal chemistry programs. The protocols detailed in this guide, particularly the classic route through a benzoxazinone intermediate, provide a reliable and versatile platform for accessing a wide array of derivatives. By understanding the underlying chemical principles and paying close attention to reaction conditions and purification techniques, researchers can confidently and efficiently synthesize these valuable compounds for further biological evaluation. The advent of microwave-assisted synthesis further enhances the accessibility of these scaffolds, aligning with the principles of green and efficient chemistry.

References

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  • Kadirov, M. K., & Khayitov, R. R. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available from: [Link]

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  • Hassanzadeh, F., Khodarahmi, G., & Rostami, M. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 803–808. Available from: [Link]

  • Al-Obaidi, A. S. M., & Al-Bayati, R. I. H. (2020). Synthesis and Characterization and Biological Activity of Some New 3-Amino-2-Phenyl-(3H)4-Quinazolinone Derivatives. Iraqi Journal of Science, 61(5), 1152-1163. Available from: [Link]

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  • Sharma, P., & Kumar, V. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6526. Available from: [Link]

  • Gholipour, S., & Mollataghi, A. (2023). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 13(1), 7939. Available from: [Link]

  • Besson, T., & Thiéry, V. (2012). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules, 17(12), 14757-14781. Available from: [Link]

  • El-Malah, A., & Ouf, N. H. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(21), 7247. Available from: [Link]

  • Reddy, C. R., & Grée, R. (2019). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules, 24(19), 3501. Available from: [Link]

  • Gelin, M., et al. (2022). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports, 12(1), 11690. Available from: [Link]

  • Kumar, D., et al. (2018). Synthesis, characterization and biological study of novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 10(10), 1-10. Available from: [Link]

  • Kumar, A., & Maurya, R. A. (2017). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: Applications towards the synthesis of drugs. New Journal of Chemistry, 41(19), 10836-10844. Available from: [Link]

  • Das, S., & Deka, D. C. (2022). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Current Microwave Chemistry, 9(1), 47-55. Available from: [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2018). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 23(11), 2999. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 6-Bromo-8-methoxyquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 6-Bromo-8-methoxyquinazolin-2(1H)-one. Poor aqueous solubility is a common hurdle for many heterocyclic compounds, limiting their utility in both in vitro assays and in vivo studies. This document provides a series of troubleshooting strategies and detailed protocols, structured in a question-and-answer format, to help you overcome these challenges. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions for your specific experimental needs.

Part 1: Understanding the Molecule and the Problem

This section addresses the inherent properties of 6-Bromo-8-methoxyquinazolin-2(1H)-one that contribute to its poor solubility.

Q1: Why is 6-Bromo-8-methoxyquinazolin-2(1H)-one expected to have low aqueous solubility?

A1: The low water solubility of 6-Bromo-8-methoxyquinazolin-2(1H)-one stems directly from its molecular structure. Like many quinazolinone derivatives, it possesses a rigid, fused heterocyclic ring system. This, combined with the lipophilic bromine and methoxy substituents, results in several key characteristics that hinder dissolution in water[1]:

  • High Crystal Lattice Energy: The planar structure allows for strong intermolecular packing in the solid state. A significant amount of energy is required to break this stable crystal lattice before hydration and dissolution can occur.

  • Low Polarity: While the molecule contains heteroatoms capable of hydrogen bonding, the overall structure is dominated by hydrophobic aromatic rings. This makes it energetically unfavorable for polar water molecules to form a solvation shell around the compound.

  • Hydrophobicity: The bromine and methoxy groups increase the lipophilicity (fat-solubility) of the molecule, further reducing its affinity for aqueous media. PubChem lists a computed XLogP3 of 1.2 for the parent compound, indicating a preference for a non-polar environment[2].

Q2: What are the most critical physicochemical properties to consider for this compound?

A2: To systematically address solubility, you must understand the compound's ionization potential. The 6-Bromo-8-methoxyquinazolin-2(1H)-one structure is amphoteric, meaning it has both weakly acidic and weakly basic centers.

  • Weakly Acidic Proton: The proton on the nitrogen at position 1 (N1) is a weakly acidic amide/lactam proton. At a sufficiently high pH, this proton can be removed, forming a negatively charged anion.

  • Weakly Basic Nitrogens: The nitrogen at position 3 (N3) is a basic center.[1] At a sufficiently low pH, this nitrogen can be protonated, forming a positively charged cation.

This pH-dependent ionization is the most powerful initial tool for solubility modulation.[3] Therefore, the most critical parameter to determine experimentally is the pKa (acid dissociation constant) for both the acidic and basic functions. This will define the pH range over which the molecule is neutral versus charged. Charged species are almost always more water-soluble than their neutral counterparts.[4]

Part 2: Initial Troubleshooting & First-Line Strategies

For most laboratory and screening applications, the goal is to achieve a homogenous solution in an aqueous buffer. This section provides the most direct and common methods to achieve this.

Q3: I need to prepare a stock solution for an in vitro assay. What is the best and most common starting point?

A3: The universally accepted first step is to create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its excellent solubilizing power for a wide range of organic compounds.

  • Weighing: Accurately weigh a precise amount of 6-Bromo-8-methoxyquinazolin-2(1H)-one (e.g., 5.0 mg) into a clean, dry glass vial.

  • Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve a desired stock concentration (e.g., add 194.5 µL of DMSO to 5.0 mg of compound (MW: 257.08 g/mol ) to make a 100 mM stock).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a water bath (30-40°C) and/or brief sonication can be applied. Ensure the vial is tightly capped to prevent water absorption by the DMSO.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial, protected from light and moisture.

cluster_prep Stock Solution Preparation cluster_storage Storage weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate / Warm add_dmso->dissolve verify 4. Visual Verification (Clear Solution) dissolve->verify store 5. Store at -20°C / -80°C verify->store start Precipitation Observed on Dilution q1 Is the final DMSO concentration <1%? start->q1 q2 Can you lower the final compound concentration? q1->q2 Yes sol_high_dmso Warning: High DMSO may affect assay. Validate DMSO tolerance of your system. q1->sol_high_dmso No a1_yes Yes a1_no No sol_lower_conc Action: Reduce final assay concentration. This is the simplest solution. q2->sol_lower_conc Yes sol_cosolvent Action: Add a co-solvent (e.g., 1-5% PEG 400) or surfactant (e.g., 0.1% Tween-80) to the final aqueous buffer. q2->sol_cosolvent No a2_yes Yes a2_no No sol_ph Action: Modify the pH of the aqueous buffer. (See Q5) sol_cosolvent->sol_ph sol_advanced Action: Use advanced methods like cyclodextrin complexation. (See Q6) sol_ph->sol_advanced

Caption: Troubleshooting flowchart for compound precipitation.

Detailed Explanations for the Flowchart:

  • Reduce Final Concentration: The most straightforward solution is often to simply lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can significantly increase solubility. [1][5]The co-solvent reduces the polarity of the water, making the environment more favorable for your compound. [5]* Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it in solution. [1]This is a very effective technique, but you must confirm the surfactant itself does not interfere with your assay.

Method Typical Concentration Mechanism of Action Considerations
Co-solvents
Polyethylene Glycol (PEG 300/400)1-10% (v/v)Reduces solvent polarity. [5][6]Generally well-tolerated in cell-based assays.
Propylene Glycol1-10% (v/v)Reduces solvent polarity.Can have biological effects at higher concentrations.
Ethanol1-5% (v/v)Reduces solvent polarity.Can be cytotoxic; check assay tolerance.
Surfactants
Tween® 800.01-0.1% (v/v)Micellar encapsulation. [1]Potential for assay interference.
Pluronic® F-680.01-0.1% (v/v)Micellar encapsulation. [1]Generally biocompatible.
Q5: How can I systematically use pH to increase the solubility of this compound?

A5: Since the compound is amphoteric, adjusting the pH of your aqueous buffer is a highly effective method to increase solubility. [1]By shifting the pH away from the isoelectric point (the pH at which the molecule has no net charge), you force the equilibrium towards the more soluble cationic (at low pH) or anionic (at high pH) forms. The best approach is to perform a pH-solubility profile.

  • Prepare Buffers: Make a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12). Use buffers with appropriate buffering capacity for each range (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Add Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. The goal is to have undissolved solid remaining at equilibrium.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches saturation equilibrium.

  • Separate Solid: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully take a sample from the clear supernatant. Perform a precise serial dilution of the supernatant into a suitable solvent (like DMSO or mobile phase) for analysis.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the measured final pH of each buffer. The resulting graph will clearly show the pH ranges that maximize solubility.

Based on this data, you can select a buffer pH for your experiments that provides the required solubility while remaining compatible with your biological system. For this weakly basic quinazolinone, you will likely see a significant increase in solubility at pH values below 6. [7][8][9]

Part 3: Advanced Formulation Strategies

When first-line strategies are insufficient or unsuitable (e.g., for in vivo studies where high concentrations of DMSO or extreme pH are not viable), more advanced formulation techniques are required.

Q6: Co-solvents and pH adjustment are not working or are incompatible with my animal model. What is a more advanced, biocompatible option?

A6: Complexation with cyclodextrins is an excellent and widely used strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. []They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex. [][11]This effectively shields the hydrophobic part of the molecule from water, dramatically increasing its apparent aqueous solubility. [12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in pharmaceutical development due to its high water solubility and excellent safety profile. [1][11]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or a suitable buffer (e.g., 10-40% w/v). Warming the solution can aid in dissolving the cyclodextrin.

  • Add Compound: Add the solid 6-Bromo-8-methoxyquinazolin-2(1H)-one to the HP-β-CD solution.

  • Promote Complexation: Stir or shake the mixture vigorously at room temperature or with gentle heat (e.g., 40°C) for several hours (or overnight) to facilitate the formation of the inclusion complex. Sonication can also be used to accelerate the process.

  • Clarify Solution: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound.

  • Quantify Concentration: Determine the final concentration of the solubilized compound in the clear filtrate using a suitable analytical method (e.g., HPLC). This will give you the maximum solubility achievable with that specific concentration of HP-β-CD.

This method can increase solubility by several orders of magnitude and is suitable for both in vitro and in vivo applications. [13]

Q7: For long-term toxicology studies, I need to prepare a stable, high-concentration oral formulation. What are my options?

A7: For oral drug development, creating an amorphous solid dispersion is a powerful and industry-standard technique. [14][15]Crystalline materials have a highly ordered structure with high lattice energy, which resists dissolution. By dispersing the compound at a molecular level within a hydrophilic polymer matrix, you create a high-energy, amorphous form that dissolves much more readily. [16][17] Common Polymers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are common carriers.

Common Methods:

  • Solvent Evaporation: Both the drug and the polymer are dissolved in a common organic solvent. The solvent is then removed under vacuum (e.g., using a rotary evaporator), leaving a solid film or powder of the drug dispersed in the polymer. [18]* Melt Extrusion: The drug and polymer are mixed and heated until molten, then extruded. This solvent-free method is highly scalable. [19] Creating a solid dispersion is a formulation development activity that requires specialized equipment and expertise but offers a robust solution for enhancing oral bioavailability of poorly soluble compounds. [15][20]

Q8: Can I make a salt form of this compound to improve its properties?

A8: Yes, salt formation is a very effective strategy for ionizable compounds. [21][22]A salt of a drug typically has a much higher dissolution rate than the corresponding free base or free acid. [22]* For the Basic Center (N3): You can react the compound with a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) to form a hydrochloride or mesylate salt. This is a common approach for weakly basic drugs. [21]* For the Acidic Center (N1): You can react the compound with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide) to form a sodium or potassium salt. This is common for weakly acidic drugs. [21] The process involves a screening study where the compound is reacted with various counter-ions to find a salt that is both highly soluble and has good solid-state properties (e.g., is crystalline and not hygroscopic). This is a cornerstone of early-stage drug development. [23]

Part 4: Summary and Strategic Selection

Choosing the right method depends on your experimental context, required concentration, and available resources.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start Goal: Solubilize 6-Bromo-8-methoxyquinazolin-2(1H)-one q_application What is the application? start->q_application app_invitro In Vitro Assay (Screening) q_application->app_invitro app_invivo In Vivo Study (PK/Tox) q_application->app_invivo step1_dmso 1. Prepare 10-100 mM stock in DMSO app_invitro->step1_dmso step1_form 1. pH Adjustment (e.g., acidic vehicle) app_invivo->step1_form q_precip Does it precipitate in aqueous buffer? step1_dmso->q_precip step2_cosolvent 2. Add Co-solvent/Surfactant to buffer q_precip->step2_cosolvent Yes step3_ph 3. Adjust buffer pH step2_cosolvent->step3_ph step4_cyclo 4. Use Cyclodextrin step3_ph->step4_cyclo step2_cyclo_form 2. Cyclodextrin Formulation (e.g., HP-β-CD) step1_form->step2_cyclo_form step3_salt 3. Salt Formation step2_cyclo_form->step3_salt step4_sd 4. Solid Dispersion step3_salt->step4_sd

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177816541, 6-Bromo-8-fluoro-3,4-dihydroquinazolin-2(1H)-one. Retrieved from [Link].

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177816549, 6-Bromo-8-methoxy-3,4-dihydroquinazolin-2(1H)-one. Retrieved from [Link].

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link].

  • Mavridi, F., et al. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Molecules, 21(12), 1735. [Link].

  • Kumar, S., & Singh, S. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • S., S., & K., S. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Asian Journal of Pharmaceutics, 10(4). [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link].

  • He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2337-2356. [Link].

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(1).
  • Muselík, J., et al. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. Polymers, 9(12), 654. [Link].

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link].

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link].

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?[Link].

  • ResearchGate. (2016). (PDF) Solubility Enhancement by Solid Dispersion Method: An Overview. [Link].

  • Singh, A., et al. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Asian Journal of Pharmaceutical Sciences, 15(5), 568-593. [Link].

  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Retrieved from [Link].

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link].

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2011).
  • Pharmaceutical Networking. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Retrieved from [Link].

  • ResearchGate. (2018). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. [Link].

  • Williams, H. D., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395. [Link].

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility.
  • Pharmaceutical Technology. (2011). Salt Selection in Drug Development. Retrieved from [Link].

  • SciSpace. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link].

  • CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from [Link].

  • Scholars Research Library. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • ResearchGate. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link].

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Technical Support Center: Optimizing Bromination of Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinazolinones are a cornerstone scaffold in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.[1] Functionalization of this core, particularly through bromination, is a critical step in the synthesis of novel drug candidates, as the resulting bromo-derivatives serve as versatile intermediates for further modifications like cross-coupling reactions.[2][3] However, the electrophilic bromination of the quinazolinone ring system is not always straightforward. Researchers frequently encounter challenges with low yield, poor regioselectivity, and the formation of complex side products.

This technical support guide is designed to address these common issues. By leveraging established chemical principles and field-proven methodologies, this document provides a structured approach to troubleshooting and optimizing your bromination reactions. We will explore the causality behind experimental choices to empower you with the knowledge to adapt and refine protocols for your specific substrates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the bromination of quinazolinones.

Q1: What are the most common reagents for brominating quinazolinones, and how do I choose the right one?

A1: The choice of brominating agent is critical and depends on the desired regioselectivity and the reactivity of your quinazolinone substrate.

  • N-Bromosuccinimide (NBS): This is the most widely used reagent due to its moderate reactivity and ease of handling.[4] NBS is particularly effective for achieving regioselective bromination, often at the most electron-rich positions of the benzene ring portion of the quinazolinone.[5] It generates a low, steady concentration of Br₂, which helps to minimize over-bromination and other side reactions.[6] It is the reagent of choice for substrates sensitive to harsh acidic conditions.

  • Elemental Bromine (Br₂): While a powerful brominating agent, Br₂ is highly reactive and can lead to a mixture of polybrominated products and poor selectivity, especially with activated quinazolinone systems. It is typically used in a non-polar solvent, sometimes with a Lewis acid catalyst, but requires careful control of stoichiometry and temperature.

  • Tetrabutylammonium Tribromide (TBATB): This reagent is a mild, solid source of bromine that offers high regioselectivity.[7] It's an excellent alternative when NBS or Br₂ proves too harsh or unselective, often providing clean C3-bromination on related heterocyclic systems.[7]

Q2: Which positions on the 4(3H)-quinazolinone core are most susceptible to electrophilic bromination?

A2: The regioselectivity is dictated by the electronic properties of the quinazolinone scaffold. The benzene ring is generally the site of electrophilic aromatic substitution. Structure-activity relationship (SAR) studies have highlighted that positions 6 and 8 are significant for pharmacological activity and are often targeted for substitution.[5] The electron-donating nature of the amide group directs electrophiles to the ortho and para positions. Therefore, the C6 and C8 positions are the most activated and typically the first to be brominated. The specific outcome can be influenced by substituents already present on the ring and the reaction conditions employed.

Q3: My starting quinazolinone is poorly soluble. Which solvents are recommended?

A3: Poor solubility is a common hurdle. Here are some strategies:

  • Halogenated Solvents: Dichloromethane (DCM) and chloroform (CHCl₃) are good starting points as they are relatively inert and dissolve a wide range of organic compounds.

  • Polar Aprotic Solvents: Acetonitrile (MeCN) and Dimethylformamide (DMF) can be effective, but be aware that DMF can sometimes react with certain brominating agents or intermediates.

  • Acetic Acid (AcOH): Often used as a solvent for brominations with Br₂, as it can help to activate the bromine and solubilize the substrate.

  • Co-solvent Systems: Using a mixture of solvents, such as DCM/MeOH or THF/water, can sometimes enhance solubility without negatively impacting the reaction.[8]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to common experimental failures.

Problem 1: No Reaction or Incomplete Conversion

Q: I've mixed my quinazolinone with NBS in DCM, but after several hours, TLC analysis shows only starting material. What's going wrong?

A: This issue typically points to insufficient activation of either the substrate or the brominating agent.

Potential Causes & Solutions:

  • Insufficient Substrate Reactivity: Your quinazolinone may be deactivated by electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN).

    • Solution A (Change Solvent/Catalyst): Switch to a more polar solvent like acetic acid which can help polarize the Br-Br bond. Adding a catalytic amount of a Lewis acid (e.g., FeCl₃, AlCl₃) or a protic acid (e.g., H₂SO₄) can increase the electrophilicity of the bromine, but be cautious of potential side reactions.

    • Solution B (Increase Temperature): Gently heating the reaction mixture can often provide the necessary activation energy. Start at a low temperature (e.g., 40 °C) and monitor the reaction progress by TLC.

  • NBS Radical Pathway Not Initiated (for benzylic-type brominations): If you are targeting a position adjacent to an aromatic ring (a benzylic position), the reaction with NBS proceeds via a free-radical mechanism, which requires an initiator.[6]

    • Solution: Add a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide and/or expose the reaction to a light source (e.g., a sunlamp). This is known as the Wohl-Ziegler reaction.[6]

  • Poor Reagent Quality: The NBS reagent may have degraded.

    • Solution: Use freshly recrystallized NBS for best results.[8] Old NBS can contain succinimide and HBr, which can interfere with the desired reaction.

Troubleshooting Workflow: No Reaction

G start Start: No Reaction Observed check_substrate Is substrate deactivated by Electron-Withdrawing Groups? start->check_substrate yes_deactivated YES check_substrate->yes_deactivated Yes no_deactivated NO check_substrate->no_deactivated No change_solvent Action: Switch to polar solvent (e.g., Acetic Acid) yes_deactivated->change_solvent check_initiator Is it a benzylic bromination? no_deactivated->check_initiator add_catalyst Action: Add Lewis/Protic Acid Catalyst (e.g., FeCl3, H2SO4) change_solvent->add_catalyst increase_temp Action: Increase reaction temperature (e.g., Reflux) add_catalyst->increase_temp yes_benzylic YES check_initiator->yes_benzylic Yes check_reagent Check NBS Quality check_initiator->check_reagent No add_initiator Action: Add radical initiator (AIBN) and/or use light source yes_benzylic->add_initiator recrystallize Action: Use freshly recrystallized NBS check_reagent->recrystallize

Caption: Decision tree for troubleshooting a stalled bromination reaction.

Problem 2: Low Yield and/or Formation of Multiple Products

Q: My reaction works, but I get a low yield of my desired monobrominated product and a complex mixture of other spots on my TLC plate. How can I improve the selectivity and yield?

A: This is a classic optimization problem, often stemming from over-reactivity or competing reaction pathways.

Potential Causes & Solutions:

  • Over-bromination: Your substrate is highly activated, leading to di- or tri-brominated species.

    • Solution A (Control Stoichiometry): Reduce the equivalents of the brominating agent. Start with 1.0-1.1 equivalents of NBS. Consider a slow addition of the brominating agent using a syringe pump to maintain a low concentration in the reaction mixture.[9]

    • Solution B (Lower Temperature): Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to slow down the reaction rate and improve selectivity.

  • Poor Regioselectivity: Bromination is occurring at multiple positions on the ring.

    • Solution A (Change Reagent): Switch to a bulkier or milder brominating agent. TBATB can sometimes offer superior regioselectivity compared to NBS.[7]

    • Solution B (Solvent Effects): The solvent can influence the distribution of isomers. Experiment with a range of solvents from non-polar (e.g., CCl₄) to polar aprotic (MeCN) and polar protic (AcOH) to find the optimal medium.

  • Side Reactions: NBS can participate in other reactions, such as the formation of bromohydrins if water is present.[8][10]

    • Solution: Ensure the reaction is run under anhydrous conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Data Summary: Optimizing Selectivity
ParameterCondition 1 (Baseline)Condition 2 (Improved)Rationale for Change
Brominating Agent Br₂ (1.5 eq)NBS (1.1 eq)NBS is milder and less prone to over-bromination.[6]
Temperature Room Temperature (25°C)0°CLower temperature decreases reaction rate, enhancing selectivity for the most activated site.
Solvent DMFCH₂Cl₂ (DCM)DCM is less reactive than DMF and reduces the chance of solvent-related side products.
Addition Method All at onceSlow addition over 1 hrMaintains a low concentration of the electrophile, minimizing polybromination.[9]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Regioselective Monobromination using NBS

This protocol provides a robust starting point for the monobromination of an activated 4(3H)-quinazolinone.

Materials:

  • 4(3H)-Quinazolinone substrate (1.0 mmol)

  • N-Bromosuccinimide (NBS), recrystallized (1.1 mmol, 1.1 eq)

  • Anhydrous Dichloromethane (DCM), 20 mL

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the 4(3H)-quinazolinone substrate (1.0 mmol) and anhydrous DCM (20 mL).

  • Dissolution: Stir the mixture until the substrate is fully dissolved. If solubility is an issue, gentle warming may be applied, followed by cooling to the desired reaction temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add the recrystallized NBS (1.1 mmol) to the solution in one portion. For highly active substrates, consider dissolving the NBS in a small amount of DCM and adding it dropwise over 30-60 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes) to resolve the starting material from the product(s).

  • Quenching: Once the starting material is consumed (or no further conversion is observed), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure brominated quinazolinone.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Dissolve Substrate in Anhydrous DCM under N2 cool 2. Cool to 0 °C setup->cool add_nbs 3. Add NBS (1.1 eq) cool->add_nbs monitor 4. Monitor by TLC add_nbs->monitor quench 5. Quench with Na2S2O3 (aq) monitor->quench Reaction Complete extract 6. Aqueous Workup (H2O, Brine) quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify (Column Chromatography) dry->purify

Caption: Standard workflow for the bromination of quinazolinones using NBS.

References

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central (PMC). Available at: [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central (PMC). Available at: [Link]

  • Li, Y., et al. (2023). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. National Institutes of Health (NIH). Available at: [Link]

  • Więckowska, A., et al. (2021). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). National Institutes of Health (NIH). Available at: [Link]

  • Wolf, B. A., et al. (2017). Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination. PubMed Central (PMC). Available at: [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Mondal, S., et al. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Available at: [Link]

  • Crawford, J. M., et al. (2017). (a) Atroposelective bromination of quinazolinone 1 catalyzed by.... ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2022). 2,3-Dihydroquinazolinone synthesis. Available at: [Link]

  • den Hertog, H. J., & van der Does, L. (1954). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Wiley Online Library. Available at: [Link]

  • Organic Chemistry Portal. (2015). Synthesis of quinazolinones. Available at: [Link]

  • Wang, D., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. PubMed Central (PMC). Available at: [Link]

  • Organic Chemistry Portal. (2022). N-Bromosuccinimide (NBS). Available at: [Link]

  • Zare, A., et al. (2017). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Available at: [Link]

  • ResearchGate. (2020). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. Available at: [Link]

  • Wang, Y., et al. (2024). Ru-catalyzed C–H annulation: accessing quinazolinone–BCP hybrids from stable precursors. Royal Society of Chemistry. Available at: [Link]

  • Wang, C., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PubMed Central (PMC). Available at: [Link]

  • The Organic Chemistry Tutor. (2021). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. YouTube. Available at: [Link]

  • Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Available at: [Link]

  • Bunting, J. W., & Meathrel, W. G. (1976). MECHANISM OF BROMINATION OF 4(3H)‐QUINAZOLINONE, ITS 3‐METHYL AND ITS 1,3‐DIMETHYL DERIVATIVES IN AQUEOUS ACIDIC SOLUTIONS. Sci-Hub. Available at: [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Available at: [Link]

  • Mogale, D. G., et al. (2021). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PubMed Central (PMC). Available at: [Link]

  • Baghdad Science Journal. (2022). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Available at: [Link]

  • Organic Chemistry Frontiers. (2019). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Royal Society of Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (2016). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Available at: [Link]

  • Royal Society of Chemistry. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Available at: [Link]

  • ResearchGate. (1983). (PDF) On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. Available at: [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available at: [Link]

  • PubMed Central (PMC). (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available at: [Link]

  • ResearchGate. (2023). Optimization of the reaction conditions a. Available at: [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions of Bromo-quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with bromo-quinazolinone substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of cross-coupling to functionalize the quinazolinone scaffold—a privileged core in modern drug discovery.

This resource moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice. Here, we address the common (and uncommon) challenges encountered in the lab, explaining the causality behind experimental choices to empower you to solve problems systematically and efficiently.

Section 1: Core Principles & The "Why" Behind Parameter Selection

Before troubleshooting, a firm grasp of the catalytic cycle and the role of each component is critical. The efficiency of a cross-coupling reaction is a delicate balance between the rates of three key steps: oxidative addition, transmetalation (or carbopalladation in the Heck reaction), and reductive elimination.[1] The quinazolinone core, with its multiple nitrogen atoms, can act as a ligand itself, complicating catalysis and making careful parameter selection essential.

The Catalytic Cycle: A Quick Primer

The generic Pd(0)/Pd(II) catalytic cycle is the foundation for understanding these reactions.[1] Any disruption in this cycle can lead to low yields, side reactions, or complete reaction failure.

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}

Generic Pd(0)/Pd(II) Catalytic Cycle.

  • The Palladium Precatalyst : You are likely using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) or a more advanced Pd(0) precatalyst (e.g., Pd₂(dba)₃, Buchwald Palladacycles). Pd(II) sources must be reduced in situ to the active Pd(0) state.[2] If this reduction is inefficient, the catalytic cycle never begins.

  • The Ligand : The ligand is arguably the most critical variable. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For electron-rich heteroaromatics like quinazolinones, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) are often required to promote the challenging oxidative addition and reductive elimination steps.[3]

  • The Base : The base plays multiple roles. In Suzuki and Sonogashira couplings, it activates the boronic acid or alkyne.[4][5] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[6] Critically, the base also neutralizes the acid (H-X) generated during the cycle. The choice and strength of the base can dramatically impact reaction rate and side product formation.

  • The Solvent : The solvent must solubilize all components and is often chosen based on the reaction temperature. Aprotic polar solvents like Dioxane, THF, and DMF are common. The presence of water can be beneficial in some Suzuki couplings but detrimental in others.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction is black and has stalled. What happened? A: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black".[7][8] This occurs when the ligands dissociate from the palladium(0) center, causing it to aggregate and crash out of solution.

  • Causality: This is often caused by insufficient ligand concentration, a ligand that is not sterically bulky enough to prevent aggregation, or the presence of oxygen in the reaction vessel.[7] High temperatures can also accelerate this process.

  • Quick Fix: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Consider increasing the ligand-to-palladium ratio (from 1.1:1 to 2:1, for example) or switching to a bulkier ligand.

Q2: I'm seeing significant amounts of my starting bromo-quinazolinone converted to the simple quinazolinone (de-bromination). Why? A: This is a common side reaction known as hydrodehalogenation or protodehalogenation.[9][10] It occurs when the Ar-Pd(II)-X intermediate reacts with a hydrogen source before it can undergo the desired coupling step.

  • Causality: The hydrogen source can be trace water, the solvent (especially alcohols like isopropanol), or the amine/phosphine reagents themselves.[10] This pathway becomes competitive if the desired transmetalation or reductive elimination step is slow.

  • Quick Fix: Ensure anhydrous conditions if possible. If using a protic solvent, switch to an aprotic one (e.g., from isopropanol to dioxane). Sometimes, a weaker base or a more active catalyst system that accelerates the main catalytic cycle can outcompete this side reaction.[9]

Q3: Which position on a di-bromo-quinazolinone will react first? A: The reactivity of C-Br bonds on the quinazolinone scaffold is dictated by electronics and sterics. Generally, the most electron-deficient position will undergo oxidative addition more readily. For example, in a 2,6-dibromo-quinazolinone, the C2-Br bond is often more activated towards oxidative addition than the C6-Br bond due to the influence of the adjacent nitrogen atoms. Site-selectivity can often be achieved by carefully controlling stoichiometry and reaction time.[11]

Q4: How do I effectively remove palladium residues from my final product? A: Residual palladium is a major concern, especially in pharmaceutical development. The FDA and other regulatory bodies have strict limits on elemental impurities.[12]

  • Common Methods:

    • Filtration: Pass the crude reaction mixture through a pad of Celite® to remove heterogeneous Pd/C or precipitated palladium black.[13]

    • Scavengers: Stir the crude product solution with a metal scavenger. These are typically silica or polymer beads functionalized with thiol or amine groups that chelate palladium.[14]

    • Activated Carbon: Treatment with activated carbon can effectively adsorb palladium residues.

    • Chromatography/Crystallization: Standard purification methods can also be effective, although sometimes palladium can co-elute or co-crystallize with the product.[13][15]

Section 3: Troubleshooting Guides for Specific Reactions

This section provides structured troubleshooting for common cross-coupling reactions performed on bromo-quinazolinones.

Guide 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds.[16]

Problem: Low or No Conversion to Product

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Troubleshooting workflow for Suzuki coupling.

  • Q: My boronic acid may be the problem. How can I tell? A: Boronic acids can undergo protodeboronation (hydrolysis) upon storage or trimerize to form boroxines, which are often less reactive. Try using a freshly purchased bottle, or use the corresponding boronate ester (e.g., pinacol ester), which is significantly more stable.[17]

  • Q: The reaction is sluggish. Should I increase the temperature? A: Yes, but cautiously. While higher temperatures can increase the rate of the desired reaction, they also accelerate catalyst decomposition. A better first step is often to switch to a more active catalyst system. Modern Buchwald-type ligands often allow for reactions at lower temperatures (e.g., 40-80 °C).

  • Q: I'm using K₃PO₄ as a base, but it's not working. What's the logic in choosing another base? A: The base's role is complex. While strong bases like K₃PO₄ are common, they can be poorly soluble in organic solvents. Grinding the base to a fine powder can help.[3] Sometimes, a more soluble but weaker base like K₂CO₃ in a biphasic system (e.g., Toluene/H₂O) or a stronger, more soluble base like Cs₂CO₃ is more effective. The choice is highly substrate-dependent and must be screened empirically.

Guide 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines.[6][18]

Problem: Low Yield and/or Side Products

Symptom Potential Cause(s) Suggested Solution(s) Rationale
No Reaction 1. Inactive Catalyst2. Base too weak3. Amine too hindered/unreactive1. Use a pre-formed palladacycle (e.g., XPhos Pd G3)2. Switch to a stronger base (e.g., from K₂CO₃ to LHMDS or NaOtBu)3. Switch to a more electron-rich, bulkier ligand (e.g., from P(tBu)₃ to BrettPhos)[19]1. Precatalysts ensure efficient generation of the active Pd(0) species.[20]2. Stronger bases are needed to deprotonate less acidic or hindered amines.3. Bulkier ligands accelerate the C-N reductive elimination, which is often the rate-limiting step.
De-bromination 1. Reductive elimination is slow2. Protic impurities1. Use a more electron-donating ligand (e.g., RuPhos)2. Ensure anhydrous solvent and reagents1. Electron-rich ligands speed up reductive elimination, outcompeting the dehalogenation pathway.2. Removes the hydrogen source for the side reaction.
Aryl Halide Homocoupling (Ar-Ar) 1. Oxidative addition is too slow relative to other pathways.1. Increase temperature2. Switch to a more active ligand system.1. This can sometimes favor the desired oxidative addition over side reactions.
Guide 3: Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides.[5][21]

Problem: Glaser Homocoupling of the Alkyne (R-C≡C-R)

  • Q: I'm getting a lot of alkyne dimer and very little of my desired product. What's wrong? A: This is the Glaser coupling, a copper-mediated oxidative homocoupling of terminal alkynes. It is the most common side reaction in Sonogashira couplings.

    • Causality: This side reaction is promoted by the presence of oxygen and an excess of the copper(I) co-catalyst.

    • Solutions:

      • Rigorous Degassing: The most critical step. Ensure your solvent and reaction headspace are completely free of oxygen. Use freeze-pump-thaw cycles for best results.

      • Reduce Copper Loading: Lower the amount of CuI from 5 mol% to 1-2 mol%.

      • Go Copper-Free: For many substrates, modern palladium/ligand systems (e.g., Pd/phosphine or Pd/NHC systems) are efficient enough to promote the Sonogashira coupling without any copper co-catalyst, completely eliminating the Glaser side reaction.[22]

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Screening Reaction

This protocol is designed for rapid optimization of reaction parameters in parallel.

  • Preparation: In a glovebox, array 8 mL vials with small magnetic stir bars.

  • Solids: To each vial, add the bromo-quinazolinone (0.1 mmol, 1.0 eq), the coupling partner (e.g., boronic acid, 0.12 mmol, 1.2 eq), the base (0.2 mmol, 2.0 eq), the palladium precatalyst (0.002 mmol, 2 mol%), and the ligand (0.004 mmol, 4 mol%).

  • Liquids: Add the degassed solvent (1.0 mL) to each vial.

  • Sealing & Heating: Tightly cap the vials with Teflon-lined caps. Remove the vials from the glovebox and place them in a pre-heated aluminum reaction block on a stirrer hotplate.

  • Reaction: Heat the reactions at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).

  • Analysis: After cooling, take a small aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), filter, and analyze by LC-MS to determine conversion and identify products.

Protocol 2: Palladium Removal using a Thiol-Based Scavenger
  • Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with a suitable solvent (e.g., Ethyl Acetate, DCM).[14]

  • Filtration: Filter the mixture through a small plug of Celite to remove any precipitated palladium black and inorganic salts. Rinse the pad with fresh solvent.[14]

  • Scavenging: Transfer the filtrate to a round-bottom flask. Add the silica-thiol scavenger (typically 5-10 equivalents by weight relative to the theoretical amount of palladium).

  • Stirring: Stir the suspension at room temperature or slightly elevated temperature (40 °C) for 2-18 hours.[14] The optimal time should be determined by monitoring the palladium content (e.g., by ICP-MS if available).

  • Final Filtration: Filter off the scavenger through filter paper or a fritted funnel. Wash the scavenger with fresh solvent.[14]

  • Workup: Combine the filtrates and proceed with the standard aqueous workup and purification for your compound.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Mphahlele, M. J. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 21(1), 69. [Link]

  • Anand, N., & Carreira, E. M. (Eds.). (2012). Modern Methods in Organic Synthesis. Wiley-VCH. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 455–463. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Biotage. How to Remove Palladium in three easy steps. Biotage.com. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Inorganic chemistry, 50(12), 5245–5265. [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Angewandte Chemie International Edition, 48(18), 3182-3203. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data for Halogenated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the structural elucidation of novel compounds is a daily challenge. When a molecule contains halogen atoms—chlorine, bromine, and to a lesser extent, fluorine and iodine—mass spectrometry becomes an exceptionally powerful tool, provided the data is interpreted correctly. The unique isotopic distributions of chlorine and bromine provide a distinct signature that, once understood, can transform a complex spectrum into a clear structural roadmap.

This guide moves beyond a simple recitation of facts to explain the causality behind a scientist's choices in the lab. We will compare the primary mass spectrometry techniques, delve into the logic of fragmentation, and provide a self-validating framework for analyzing halogenated compounds with confidence.

The Foundational Clue: Decoding Halogen Isotopic Patterns

The immediate giveaway for the presence of chlorine or bromine in a mass spectrum is the distinctive pattern of peaks in the molecular ion (M) region. Unlike elements like carbon, hydrogen, or oxygen, where the heavier isotopes are present in very low abundance, chlorine and bromine have heavy isotopes with significant natural abundance. This is the cornerstone of their identification.

  • Chlorine (Cl): Natural chlorine is a mixture of two stable isotopes: ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%).[1] This means for any ion containing a single chlorine atom, we will observe two peaks separated by 2 mass-to-charge units (m/z): the M peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl). The key diagnostic is the intensity ratio of these peaks, which will be approximately 3:1 .[2][3][4]

  • Bromine (Br): Bromine also has two stable isotopes: ⁷⁹Br (approximately 50.7%) and ⁸¹Br (approximately 49.3%).[1] This near-equal distribution results in a signature M and M+2 peak pattern with an intensity ratio of roughly 1:1 .[3][5] The presence of two peaks of almost equal height, separated by 2 m/z, is a strong indicator of a monobrominated compound.[2]

The patterns become more complex, yet remain predictable, as the number of halogen atoms increases. For instance, a compound with two chlorine atoms will exhibit M, M+2, and M+4 peaks in a ratio of approximately 9:6:1.[3] These isotopic clusters are not just limited to the molecular ion; any fragment ion that retains the halogen atom(s) will exhibit the same characteristic pattern.[3]

Caption: Isotopic patterns for single Cl and Br atoms.

A Comparative Guide to Analytical Techniques

The choice of mass spectrometry technique is dictated by the physicochemical properties of the analyte and the desired information (e.g., molecular weight confirmation vs. detailed structural elucidation). The two primary components to consider are the ionization source and the mass analyzer.

Ionization Methodologies: Hard vs. Soft Ionization

The goal of the ionization source is to convert neutral analyte molecules into gas-phase ions.[6] The energy imparted during this process determines the degree of fragmentation, a critical factor in structural analysis.

TechniqueIonization PrincipleKey AdvantagesKey DisadvantagesBest For...
Electron Ionization (EI) Molecules are bombarded with high-energy electrons (typically 70 eV), causing electron ejection and extensive fragmentation.[4][7]- Highly reproducible fragmentation patterns.- Creates "fingerprint" spectra ideal for library matching.- Excellent for structural elucidation.- "Hard" ionization can lead to a weak or absent molecular ion peak.[8]- Limited to thermally stable and volatile compounds.Volatile halogenated compounds like environmental pollutants or small molecule drug precursors via Gas Chromatography (GC-MS).[9][10]
Chemical Ionization (CI) A reagent gas (e.g., methane, ammonia) is first ionized by EI. These reagent ions then transfer a proton to the analyte in a less energetic reaction.[8][11]- "Soft" ionization preserves the molecular ion, often as [M+H]⁺.[8]- Excellent for confirming molecular weight when EI fails.- Less fragmentation provides limited structural information.- Spectra can be more complex due to reagent gas adducts.Confirming the molecular weight of volatile compounds that do not show a molecular ion in EI.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol of charged droplets. Solvent evaporation leads to gas-phase ions.[12]- Very "soft" ionization, ideal for non-volatile, polar, and thermally labile molecules.[13]- Can produce multiply charged ions, extending the mass range for large molecules.[12]- Analyte must be soluble and ideally has acidic/basic sites.- Minimal fragmentation without tandem MS (MS/MS).Halogenated pharmaceuticals, drug metabolites, and large biomolecules, typically coupled with Liquid Chromatography (LC-MS).[14]
Mass Analyzers: Resolution and Specificity

Once ionized, molecules are sorted by the mass analyzer based on their m/z ratio.

AnalyzerSeparation PrincipleKey AdvantagesKey DisadvantagesBest For...
Quadrupole Uses oscillating electrical fields to selectively pass ions of a specific m/z range.[15]- Robust and cost-effective.- High sensitivity and specificity in tandem configurations (Triple Quad, QqQ) for targeted quantification.[15]- Lower resolution and mass accuracy than TOF or Orbitrap.Routine quantitative bioanalysis of halogenated drugs and their metabolites.
Time-of-Flight (TOF) Ions are accelerated by an electric field; lighter ions travel faster and reach the detector first. The m/z is determined by flight time.[15]- High to very high mass resolution.- Excellent mass accuracy, enabling elemental formula confirmation.- Ideal for screening and identifying unknown compounds.[15]- Can have a lower linear dynamic range compared to quadrupoles.[15]High-resolution screening for halogenated impurities or identifying unknown metabolites in complex matrices.
Orbitrap Ions are trapped in an orbit around a central electrode. The frequency of their oscillation is related to their m/z ratio.- Exceptional mass resolution and accuracy.- High sensitivity and dynamic range.- Generally higher cost and complexity.- Slower scan speeds compared to TOF.Definitive structural confirmation and in-depth characterization of halogenated compounds where the highest performance is required.

Characteristic Fragmentation Pathways

While isotopic patterns confirm the presence and number of halogens, fragmentation patterns reveal the molecule's carbon skeleton. In EI-MS, fragmentation is particularly predictable.

  • Alpha (α)-Cleavage: This is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the halogen. The positive charge is preferentially retained by the alkyl fragment, resulting in the loss of a halogen-containing radical.

  • Halogen Radical Loss: The carbon-halogen (C-X) bond itself can break, leading to the loss of a halogen radical (e.g., •Cl or •Br). The resulting carbocation is then observed in the spectrum. This is common in brominated compounds.[4]

  • Hydrogen Halide (HX) Loss: A common rearrangement involves the elimination of a neutral molecule of HX (e.g., HCl or HBr) from the molecular ion. This results in a peak at M-36/M-38 for chlorine or M-80/M-82 for bromine.

Fragmentation_Pathway Common EI Fragmentation of a Chloroalkane Mol_Ion [R-CH₂-CH₂-Cl]⁺˙ Molecular Ion Fragment1 [R-CH₂]⁺ (α-Cleavage) Mol_Ion->Fragment1 Fragment2 [R-CH₂-CH₂]⁺ (Loss of •Cl) Mol_Ion->Fragment2 Neutral1 + •CH₂Cl Mol_Ion->Neutral1 Neutral2 + •Cl Mol_Ion->Neutral2

Caption: Key EI fragmentation routes for chloroalkanes.

Experimental Protocol: GC-MS Analysis of a Chlorinated Pollutant

This protocol provides a self-validating workflow for identifying a simple halogenated compound. The causality is clear: GC separates the volatile compound, EI-MS fragments it predictably, and the resulting spectrum provides three key pieces of evidence: retention time, molecular ion cluster, and fingerprint fragmentation.

Objective: To identify and confirm the structure of a chlorinated pesticide (e.g., Lindane) in a standard solution.

Methodology: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a 1 µg/mL solution of the certified Lindane standard in a high-purity solvent like hexane. The use of a certified standard is crucial for validating the method by comparing retention time and mass spectrum.

  • Instrumentation & Setup (GC):

    • Injector: Splitless mode, 250°C. This ensures the entire injected sample is transferred to the column for maximum sensitivity.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is chosen for its excellent separation of semi-volatile organochlorine compounds.[9]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min. This program ensures the compound elutes as a sharp peak without thermal degradation.

  • Instrumentation & Setup (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy ensures that the fragmentation pattern is consistent and comparable to established spectral libraries (e.g., NIST).

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 45-350. This range is selected to be wide enough to capture the molecular ion cluster of Lindane (C₆H₆Cl₆, MW ≈ 290) and its significant fragments, while excluding low-mass background ions.

  • Data Acquisition & Interpretation:

    • Inject 1 µL of the standard solution.

    • Identify the Peak: Locate the chromatographic peak corresponding to Lindane based on its expected retention time.

    • Examine the Mass Spectrum:

      • Molecular Ion Cluster: Look for the characteristic isotopic cluster for six chlorine atoms around m/z 288.

      • Fragmentation Pattern: Identify key fragment ions resulting from the loss of Cl and HCl.

      • Library Search: Compare the acquired spectrum against the NIST library. A match quality score >90% provides high confidence in the identification.

GCMS_Workflow cluster_workflow GC-MS Analysis Workflow Start Sample Prep Inject GC Injection Start->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Analyze MS Analysis Ionize->Analyze Interpret Data Interpretation Analyze->Interpret End Compound ID Interpret->End

Caption: Workflow for GC-MS analysis of halogenated compounds.

Conclusion: A Synthesized Approach

Interpreting mass spectrometry data for halogenated compounds is a logical process built on the foundational principle of isotopic distribution. By understanding the distinct signatures of chlorine and bromine, a researcher can quickly confirm their presence. The subsequent choice of ionization technique and mass analyzer must be a deliberate one, guided by the analyte's properties and the analytical goal—be it quantitative analysis in a drug development setting or structural elucidation of an unknown environmental pollutant.[9][15] A "soft" ionization technique like ESI is indispensable for analyzing large, polar halogenated pharmaceuticals, while the "hard" fragmentation of EI remains the gold standard for identifying smaller, volatile molecules via GC-MS.[7][13] By combining knowledge of isotopic patterns, fragmentation rules, and instrumental capabilities, scientists can harness the full power of mass spectrometry to analyze these critical compounds with accuracy and confidence.

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A Comparative Guide to the Biological Activity of 6-Bromo-Quinazolinones versus Other Substituted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The 4(3H)-quinazolinone ring system is a cornerstone of modern medicinal chemistry. As a "privileged scaffold," this bicyclic heterocycle, formed by the fusion of benzene and pyrimidine rings, is a structural motif found in numerous bioactive compounds.[1] Its rigid structure and versatile substitution points allow for the fine-tuning of steric, electronic, and lipophilic properties, making it an ideal framework for developing therapeutic agents. Quinazolinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2]

Among the most successful applications is in oncology, where quinazoline-based drugs like Gefitinib and Erlotinib have revolutionized the treatment of certain cancers by targeting specific cellular signaling pathways.[3] The efficacy of these molecules is highly dependent on the nature and position of substituents on the quinazolinone core. This guide provides a comparative analysis of the biological activity of 6-bromo-quinazolinones, contrasting their performance with other substituted analogs to provide researchers with data-driven insights for future drug design and development.

The Strategic Importance of Halogen Substitution at the 6-Position

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, seeking to understand how chemical structure dictates biological function. Within the quinazolinone framework, substitutions at the 2, 3, and 6-positions are particularly critical for modulating activity.[4] Halogenation, especially at the 6-position of the benzene ring component, has proven to be a particularly effective strategy for enhancing potency.

The introduction of a bromine atom at this position confers several advantageous properties:

  • Lipophilicity: Bromine significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.

  • Metabolic Stability: The carbon-bromine bond is strong and can block positions susceptible to metabolic oxidation, thereby increasing the compound's half-life in vivo.

  • Binding Interactions: As a bulky and polarizable atom, bromine can form favorable halogen bonds and van der Waals interactions within the active site of a target protein, leading to increased binding affinity and inhibitory potency.

This guide will explore experimental data that illustrates how the 6-bromo substitution specifically impacts the anticancer and antimicrobial profiles of quinazolinone derivatives compared to other common substitutions like chloro, methyl, or methoxy groups.

Comparative Analysis of Biological Activities

The following sections present a comparative analysis based on published experimental data. The efficacy of a compound is often context-dependent, varying with the specific cell line or microbial strain being tested.

Anticancer Activity: Targeting the Engine of Cell Proliferation

A primary mechanism for the anticancer effect of many quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[3] Overactivation of EGFR is a hallmark of many cancers, making it a prime therapeutic target.

A recent study systematically synthesized a series of 6-bromo-2-thio-quinazolin-4(3H)-one derivatives and evaluated their cytotoxic activity against human breast cancer (MCF-7) and colon cancer (SW480) cell lines.[5] The results, measured by IC50 values (the concentration required to inhibit 50% of cell growth), demonstrate the potent effect of the 6-bromo scaffold.

Compound IDR-Group (at position 2-thio)IC50 (µM) vs. MCF-7[5]IC50 (µM) vs. SW480[5]
8a -CH2CH2CH315.85 ± 3.32 17.85 ± 0.92
8c -Phenyl61.18 ± 3.8179.15 ± 4.46
8e -Phenyl-4-CH335.14 ± 6.8763.15 ± 1.63
8f -Phenyl-4-Br79.14 ± 4.5982.14 ± 3.14
Erlotinib (Standard Drug)21.14 ± 1.84-
Cisplatin (Standard Drug)7.15 ± 1.059.14 ± 1.25

Analysis of Anticancer Data:

The data clearly indicates that the 6-bromo substitution provides a potent foundation for anticancer activity.

  • Superiority of 6-Bromo Core: Compound 8a , a 6-bromo-quinazolinone, exhibited an IC50 value of 15.85 µM against the MCF-7 cell line, demonstrating significantly better potency than the approved EGFR inhibitor Erlotinib (IC50 = 21.14 µM) in this assay.[5]

  • Influence of 2-Position Substituent: The nature of the substituent at the 2-position dramatically influences cytotoxicity. The simple aliphatic propyl chain in compound 8a conferred the highest potency in the series, being 2-8 times more active than derivatives with aromatic side chains.[5]

Antimicrobial Activity: Combating Pathogenic Threats

Quinazolinones also present a promising scaffold for the development of new antimicrobial agents, a critical need in an era of growing antibiotic resistance. The presence of a halogen at the 6-position has been shown to be crucial for this activity.[7]

A study focusing on a synthesized 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivative demonstrated its significant antibacterial efficacy using the agar disc diffusion method, where the diameter of the zone of inhibition indicates the degree of antimicrobial activity.[8][9]

MicroorganismZone of Inhibition (mm) for 6-Bromo Derivative[9]Standard Drug (Ciprofloxacin) Zone of Inhibition (mm)
Staphylococcus aureus1614
Bacillus species1412
Escherichia coli1210
Klebsiella pneumoniae108
Pseudomonas aeruginosa1210

Analysis of Antimicrobial Data:

  • Broad-Spectrum Efficacy: The 6-bromo-quinazolinone derivative showed significant activity against a range of both Gram-positive (S. aureus, Bacillus) and Gram-negative (E. coli, K. pneumoniae, P. aeruginosa) bacteria.[9]

  • Potency Compared to Standard: Notably, the compound exhibited larger zones of inhibition against all tested strains compared to Ciprofloxacin, a widely used broad-spectrum antibiotic, highlighting its potential as a lead for novel antibacterial agents.[8]

  • Structure-Activity Relationship: Review of the broader literature suggests that the presence of a halogen at the 6-position is a key determinant of antimicrobial activity.[7] For instance, studies on 6,8-diiodo-quinazolinones also report considerable antibacterial effects.[7] This reinforces the strategy of halogenating the quinazolinone core to enhance its ability to combat microbial pathogens.

Mechanistic Insights: Inhibition of the EGFR Signaling Pathway

The anticancer activity of many 6-substituted quinazolinones is directly linked to their ability to inhibit the EGFR signaling cascade. Upon binding of a ligand like Epidermal Growth Factor (EGF), the EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling through pathways like RAS/MAPK and PI3K/AKT, ultimately leading to cell proliferation, survival, and migration.[1]

Quinazolinone inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation necessary for pathway activation. The 6-bromo substituent often plays a key role in anchoring the inhibitor within this pocket, enhancing its binding affinity and inhibitory effect.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K Quinazolinone 6-Bromo- Quinazolinone Quinazolinone->Dimer Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MTT_Workflow A 1. Cell Seeding Plate cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add various concentrations of quinazolinone derivatives. A->B C 3. Incubation Incubate for 48-72 hours to allow compounds to take effect. B->C D 4. Add MTT Reagent Add 10 µL of 5 mg/mL MTT solution to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours at 37°C until purple precipitate is visible. D->E F 6. Solubilization Add 100 µL of solubilizing agent (e.g., DMSO or detergent). E->F G 7. Absorbance Reading Read absorbance at 570 nm using a plate reader. F->G H 8. Data Analysis Calculate % viability and IC50 values. G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells into a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment. [4]2. Compound Addition: Prepare serial dilutions of the test compounds (e.g., 6-bromo-quinazolinones and other analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions.

  • MTT Addition: Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [10]5. Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals. [10]6. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. [10]7. Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility (Kirby-Bauer Disc Diffusion Test)

This method tests the susceptibility of bacteria to antibiotics or test compounds. A filter paper disc impregnated with the compound is placed on an agar plate inoculated with the test organism. The compound diffuses from the disc, and if it is effective, inhibits bacterial growth, creating a clear "zone of inhibition." [11][12]

Kirby_Bauer_Workflow A 1. Prepare Inoculum Suspend bacterial colonies in broth to match 0.5 McFarland standard. B 2. Inoculate Agar Plate Evenly swab the bacterial suspension onto a Mueller-Hinton agar plate. A->B C 3. Apply Discs Place paper discs impregnated with test compounds onto the agar surface. B->C D 4. Incubation Invert the plate and incubate at 35-37°C for 18-24 hours. C->D E 5. Measure Zones Measure the diameter of the zones of no growth around each disc. D->E F 6. Interpret Results Compare zone diameters to standardized charts to determine susceptibility. E->F

Caption: Workflow for the Kirby-Bauer disc diffusion test.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Select 3-5 isolated colonies of the test bacterium from a pure culture. Suspend them in sterile saline or Tryptic Soy Broth. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. [13]2. Inoculate Mueller-Hinton Agar: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. [11]3. Apply Compound Discs: Prepare sterile 6 mm paper discs impregnated with a known concentration of the test compounds (e.g., 30 µ g/disc ). Using sterile forceps, place the discs firmly on the surface of the inoculated agar plate, ensuring complete contact. [12]Space the discs sufficiently to prevent overlapping of the inhibition zones.

  • Incubation: Invert the plates and incubate them at 37°C for 18-24 hours. [13]5. Measure and Record: After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disc to the nearest millimeter.

  • Data Interpretation: The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. Larger zones indicate greater efficacy.

Conclusion

The available experimental data strongly supports the conclusion that the 6-bromo substitution is a highly effective strategy for enhancing the biological activity of the quinazolinone scaffold. In the realm of anticancer research, 6-bromo-quinazolinones have demonstrated potent cytotoxicity, in some cases exceeding that of established drugs like Erlotinib, by effectively targeting key signaling pathways such as EGFR. [5]Similarly, in antimicrobial applications, 6-bromo derivatives exhibit broad-spectrum activity that is competitive with, and at times superior to, standard antibiotics like Ciprofloxacin. [9] While direct, single-study comparisons of a full range of 6-substituted analogs are needed for definitive structure-activity relationship conclusions, the collective evidence highlights a clear trend: the introduction of a bromine atom at the 6-position consistently imparts a high degree of biological potency. For researchers and drug development professionals, 6-bromo-quinazolinone represents a validated and promising starting point for the design of next-generation therapeutic agents.

References

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  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of MIC values (in µg mL-1) of quinazolines and standard drugs against different bacteria and fungi. Available at: [Link]

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A Guide to Kinase Inhibitor Scaffolds: A Comparative Structural Analysis of 6-Bromo-8-methoxyquinazolin-2(1H)-one and the Gefitinib Archetype

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Core in Modern Oncology

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a "privileged structure," forming the backbone of numerous potent and selective kinase inhibitors.[1] Its rigid, bicyclic nature provides an ideal framework for orienting functional groups to interact with the ATP-binding pocket of various kinases, most notably the Epidermal Growth Factor Receptor (EGFR). Gefitinib (Iressa®), a first-generation EGFR tyrosine kinase inhibitor (TKI), stands as a landmark example, revolutionizing the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[2]

This guide deviates from a direct product-to-product comparison. Instead, it offers a deep, structural-analytic approach for researchers, scientists, and drug development professionals. We will place a lesser-known molecule, 6-Bromo-8-methoxyquinazolin-2(1H)-one , under the lens of established structure-activity relationship (SAR) principles derived from Gefitinib and its extensive family of structural analogs. The objective is not to declare a "winner" but to provide a masterclass in predictive analysis: how to evaluate a novel, sparsely characterized scaffold by contrasting it with a clinically validated archetype. We will dissect their structural disparities, predict the functional consequences, and lay out a comprehensive, self-validating experimental workflow to empirically test these predictions.

The Benchmark: Gefitinib's Mechanism and the EGFR Signaling Axis

To understand the potential of any new EGFR-targeted agent, one must first grasp the mechanism of the benchmark. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation.[3][4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling and malignant growth.[5][6]

Gefitinib exerts its therapeutic effect by functioning as a reversible, ATP-competitive inhibitor.[7] It selectively binds to the ATP-binding site within the EGFR tyrosine kinase domain, preventing receptor autophosphorylation and blocking the downstream signaling cascade that drives tumor growth.[2][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR EGFR-P (Active) EGFR->P_EGFR Autophosphorylation Gefitinib Gefitinib Gefitinib->P_EGFR INHIBITS RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Structural Dissection: A Tale of Two Scaffolds

At first glance, both molecules share the quinazoline core. However, a detailed analysis reveals fundamental differences that are critical for predicting biological activity.

structure_comparison cluster_gefitinib Gefitinib cluster_bromo 6-Bromo-8-methoxyquinazolin-2(1H)-one Gefitinib_img Bromo_img

Caption: Chemical structures of Gefitinib and 6-Bromo-8-methoxyquinazolin-2(1H)-one.

The Decisive Difference: The 4-Anilino Pharmacophore

The most critical feature of Gefitinib and its analogs is the N-(3-chloro-4-fluorophenyl) group at the C4 position of the quinazoline ring. This 4-anilino moiety is the cornerstone of its inhibitory activity.[9] It occupies the adenine-binding region of the ATP pocket and forms a crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the EGFR kinase domain.[9] This interaction is the primary anchor holding the inhibitor in place.

6-Bromo-8-methoxyquinazolin-2(1H)-one fundamentally lacks this pharmacophore. It is a quinazolin-one, featuring a carbonyl group at C2 and, critically, no substituent at the C4 position. Without the 4-anilino group, it is devoid of the structural machinery required to engage the hinge region of EGFR in a manner analogous to Gefitinib.

Analysis of Ring Substitutions

While the absence of the C4-substituent is likely the determining factor, an analysis of the other substitutions provides further insight based on established SAR principles for 4-anilinoquinazoline inhibitors.

FeatureGefitinib6-Bromo-8-methoxyquinazolin-2(1H)-onePredicted Impact on EGFR Inhibition
Core Scaffold 4-AnilinoquinazolineQuinazolin-2(1H)-oneCritical. The quinazolinone lacks the C4-anilino group essential for hinge-binding in the ATP pocket.
C4-Substituent N-(3-chloro-4-fluorophenyl)amineNoneDisqualifying. Cannot form the key hydrogen bond with Met793.
C6-Substituent 3-MorpholinopropoxyBromoThe morpholino group in Gefitinib enhances solubility and potency. A simple bromo group lacks this function.
C7-Substituent MethoxyNoneThe 7-methoxy group in Gefitinib contributes to binding affinity. Its absence is a predicted negative factor.
C8-Substituent NoneMethoxyThe effect of an 8-methoxy group is not well-established in Gefitinib SAR, but it alters the electronic properties of the ring.

Prediction: Based on this structural comparison, 6-Bromo-8-methoxyquinazolin-2(1H)-one is highly unlikely to be an effective EGFR kinase inhibitor in the mold of Gefitinib. It lacks the essential pharmacophoric element required for ATP-competitive binding. It may be better described as a chemical fragment or intermediate rather than a direct analog.

A Validating Experimental Workflow: From Hypothesis to Data

The trustworthiness of any scientific claim rests on empirical validation. The following section outlines a comprehensive, step-by-step workflow designed to test our structure-based hypothesis. This protocol is designed as a self-validating system, where each step provides a logical checkpoint before proceeding to the next.

workflow cluster_chem Compound Synthesis & QC cluster_biochem Biochemical Assay cluster_cell Cell-Based Assays synthesis Synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one qc Purity & Structural Verification (NMR, MS) synthesis->qc kinase_assay In Vitro EGFR Kinase Inhibition Assay qc->kinase_assay ic50 Determine IC50 Value kinase_assay->ic50 prolif_assay Cellular Proliferation Assay (e.g., MTT) ic50->prolif_assay If potent (IC50 < 10 µM) western_blot Western Blot for p-EGFR & Downstream Targets prolif_assay->western_blot If active

Caption: Proposed experimental workflow for evaluating a novel kinase inhibitor.

Protocol 1: In Vitro EGFR Tyrosine Kinase Inhibition Assay

Causality: This is the most direct test of our hypothesis. It measures the compound's ability to inhibit the enzymatic activity of isolated EGFR kinase, independent of cellular uptake or off-target effects. A high IC50 value (or no inhibition) would strongly support our prediction.

Methodology (Example using HTRF® Kinase Assay):

  • Reagent Preparation:

    • Prepare a serial dilution of 6-Bromo-8-methoxyquinazolin-2(1H)-one in DMSO, typically from 100 µM to 1 nM. Use Gefitinib as a positive control.

    • Prepare EGFR kinase, biotinylated substrate peptide (e.g., Biotin-poly-GT), and ATP in a suitable kinase buffer.

    • Prepare the detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab) and XL665-conjugated streptavidin (SA-XL665).

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the compound dilution (or DMSO for control).

    • Add 4 µL of the EGFR kinase/substrate peptide mix.

    • Initiate the reaction by adding 4 µL of ATP solution (final concentration at Km for ATP).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of the Eu-Ab detection reagent.

    • Add 5 µL of the SA-XL665 reagent.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

    • Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percent inhibition against compound concentration to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay

Causality: If, contrary to expectations, the compound shows biochemical activity, this assay determines if that activity translates into an anti-proliferative effect in a relevant cancer cell line. We select a cell line known to be dependent on EGFR signaling, such as PC-9 (EGFR exon 19 deletion).

Methodology (Example using MTT Assay):

  • Cell Seeding: Seed PC-9 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and Gefitinib (positive control) for 72 hours. Include a DMSO-only vehicle control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Target Engagement

Causality: This assay provides definitive proof of the mechanism of action within the cell. If the compound inhibits proliferation, this experiment will confirm whether it does so by inhibiting EGFR phosphorylation and its downstream signaling pathways (e.g., AKT, ERK).

Methodology:

  • Cell Treatment & Lysis:

    • Seed PC-9 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight, then treat with the test compound at 1x and 5x its GI50 value for 2 hours.

    • Stimulate the cells with 100 ng/mL EGF for 15 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against: p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the p-EGFR/total EGFR ratio would confirm target engagement.

Conclusion

The principles of medicinal chemistry and structure-activity relationships provide a powerful predictive framework for drug discovery. Our detailed structural analysis strongly suggests that 6-Bromo-8-methoxyquinazolin-2(1H)-one , due to its fundamental lack of the C4-anilino pharmacophore essential for EGFR hinge-binding, is not a structural or functional analog of Gefitinib and is unlikely to possess significant EGFR inhibitory activity.

This guide serves not as a final verdict on an obscure compound, but as an instructional case study for the research community. It demonstrates how a rigorous, hypothesis-driven approach, grounded in the known SAR of a benchmark drug, can efficiently triage new chemical entities. The provided experimental workflows offer a clear, logical, and resource-efficient path to validate such in silico predictions, ensuring that research efforts are focused on scaffolds with the highest probability of therapeutic potential. While 6-Bromo-8-methoxyquinazolin-2(1H)-one may not be a direct inhibitor, it could potentially serve as a starting fragment for the synthesis of novel compounds, provided it is intelligently elaborated with the necessary pharmacophoric features.

References

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  • ResearchGate. (2025). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. [Link][18]

  • Montazeri, H., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1047605. [Link][19]

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The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of Quinazolinone Derivatives and Cisplatin Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

For decades, Cisplatin has been a cornerstone of chemotherapy, a reliable tool in the oncologist's arsenal. However, its efficacy is often shadowed by significant side effects and the emergence of drug resistance. This has fueled a relentless search for novel anticancer agents with improved therapeutic indices. Among the most promising candidates are quinazolinone derivatives, a class of heterocyclic compounds demonstrating potent cytotoxic activity against a broad spectrum of cancer cell lines. This guide offers a detailed comparison of the cytotoxic profiles of quinazolinone derivatives and Cisplatin, supported by experimental data and mechanistic insights to inform researchers, scientists, and drug development professionals.

At a Glance: Comparative Cytotoxicity (IC50 Values)

The true measure of a cytotoxic agent's potential lies in its ability to inhibit cancer cell growth at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric in this evaluation. Below is a compilation of experimental data from various studies, showcasing the IC50 values of representative quinazolinone derivatives against several human cancer cell lines, with Cisplatin as a benchmark.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Quinazolinone Derivative (Compound 64) A549

A Comparative Analysis of Analgesic Activity: Bromo-Quinazolinones Versus the Gold Standard, Indomethacin

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth, objective comparison of the analgesic properties of bromo-quinazolinone derivatives against the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. By synthesizing experimental data from peer-reviewed literature, this document aims to elucidate the therapeutic potential of this emerging class of compounds and provide a robust framework for future research and development.

Introduction: The Quest for Novel Analgesics

Pain management remains a cornerstone of healthcare, yet the current pharmacopeia is not without its limitations. Indomethacin, a potent NSAID, has been a reliable tool for decades in treating pain and inflammation associated with conditions like arthritis and gout.[1][2] However, its clinical utility is often hampered by a significant side-effect profile, particularly gastrointestinal disturbances, stemming from its mechanism of action.[2] This has fueled the search for novel analgesic agents with improved efficacy and safety.

The quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] Among these, bromo-substituted quinazolinones have garnered considerable interest, with several studies demonstrating their potent analgesic effects, in some cases surpassing those of standard drugs like indomethacin.[3][5] This guide will dissect the available evidence, comparing the mechanistic underpinnings and experimental performance of these two classes of compounds.

Mechanistic Landscape: How Do They Alleviate Pain?

A compound's efficacy is intrinsically linked to its mechanism of action. While both indomethacin and certain quinazolinones target pathways of inflammation and pain, there are crucial distinctions.

Indomethacin: The Non-Selective COX Inhibitor

Indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][6] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][7]

  • COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining platelet function.[7]

  • COX-2 is typically induced during an inflammatory response.[7]

By inhibiting both isoforms, indomethacin effectively reduces the production of prostaglandins at the site of inflammation, thereby exerting its potent analgesic and anti-inflammatory effects.[6][7] However, the inhibition of COX-1 is also responsible for its most common adverse effects, such as gastric irritation.[2] Some research also suggests that indomethacin may have unique central analgesic effects mediated by alpha-adrenoceptors and may possess more potent vasoconstrictive activity than other NSAIDs.[8][9]

cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 GI_Protection GI Mucosal Protection Prostaglandins_COX1->GI_Protection Pain_Inflammation Pain & Inflammation Prostaglandins_COX2->Pain_Inflammation Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits

Caption: Indomethacin's mechanism of action.

Bromo-Quinazolinones: A More Targeted Approach?

The analgesic activity of quinazolinone derivatives is often linked to their anti-inflammatory properties, which can also involve the inhibition of COX enzymes.[10] However, a key area of research has been the development of quinazolinones that selectively inhibit COX-2 over COX-1.[10] This selectivity is a sought-after attribute, as it promises to retain the anti-inflammatory and analgesic benefits while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

Beyond COX inhibition, some studies suggest that the analgesic effects of certain quinazolinones may involve other mechanisms, although these are generally less well-defined than for indomethacin. For instance, one study identified substituted quinazoline derivatives that act as antagonists of the transient receptor potential vanilloid 1 (TRPV1), a key receptor involved in pain signaling.[3] One such derivative with a 4-bromo substitution showed notable analgesic activity.[3]

Comparative Analgesic Efficacy: A Data-Driven Assessment

The most direct way to compare the analgesic potential of these compounds is through preclinical animal models. The following tables summarize key findings from studies that have evaluated bromo-quinazolinones, often using indomethacin as a reference standard.

Acetic Acid-Induced Writhing Test

This test assesses visceral pain by inducing abdominal constrictions (writhing) with an intraperitoneal injection of acetic acid. It is a sensitive model for both peripherally and centrally acting analgesics.[11][12]

Compound/DrugDose (mg/kg)% Inhibition of WrithingReference Study
Indomethacin 1066%Sakr et al. (as cited in[3])
Bromo-Quinazolinone Derivative 1 5019.3%[13]
Bromo-Quinazolinone Derivative 2 5025.8%[13]
Bromo-Quinazolinone Derivative 3 (Compound 21) 5029.6%[13]
Novel Quinazolinone Benzamide Derivative -4–21 fold more potent than indomethacinSakr et al., 2019[3]

Note: The specific structures of the bromo-quinazolinone derivatives can be found in the cited literature. The study by Sakr et al. highlights the potential for developing highly potent quinazolinone-based analgesics.

Thermal Nociception Models (Hot Plate and Tail-Flick Tests)

These models measure the reaction time of an animal to a thermal stimulus (heat). They are particularly useful for evaluating centrally acting analgesics.[14][15][16]

Compound/DrugDose (mg/kg)AssayResultReference Study
Indomethacin 20Eddy's Hot PlateSignificant increase in reaction timeAlagarsamy et al. (as cited in[3])
6-bromo-2-phenyl-quinazolinone derivative 50Carrageenan-induced hyperalgesia59.61% inhibition[3]
Trifluoromethyl-substituted quinazolinone -Tail-flickHighest activity among tested derivativesSaravanan et al., 2021[3]

The data indicates that while indomethacin is a potent analgesic, certain novel bromo-quinazolinone derivatives exhibit comparable or even superior activity in preclinical models.[3][5] The structure-activity relationship (SAR) studies suggest that the position and nature of substituents on the quinazolinone ring are critical for analgesic potency.[3] For example, electron-withdrawing groups like trifluoromethyl have been shown to enhance activity.[3]

Experimental Protocols: A Guide to Analgesic Assessment

Reproducibility and standardization are paramount in drug evaluation. Below are detailed, step-by-step protocols for the key analgesic assays discussed.

Start Start: Animal Acclimatization (7 days) Grouping Randomly Assign Animals to Groups (Control, Standard, Test) Start->Grouping Fasting Overnight Fasting (with water ad libitum) Grouping->Fasting Baseline Record Baseline Parameters (e.g., reaction time) Fasting->Baseline Dosing Administer Vehicle, Standard Drug (Indomethacin), or Test Compound (Bromo-quinazolinone) Baseline->Dosing Waiting Waiting Period for Drug Absorption (e.g., 30-60 min) Dosing->Waiting Induction Induce Nociceptive Response (e.g., Acetic Acid Injection, Thermal Stimulus) Waiting->Induction Observation Observe and Record Responses (e.g., Number of Writhes, Latency to Flick/Lick) Induction->Observation Analysis Data Analysis and Statistical Comparison Observation->Analysis Conclusion Draw Conclusions on Analgesic Activity Analysis->Conclusion

Caption: General workflow for in-vivo analgesic screening.

Acetic Acid-Induced Writhing Test Protocol

Causality: This protocol induces a chemically mediated, inflammatory visceral pain. The injected acetic acid causes the release of endogenous mediators like prostaglandins, which sensitize nociceptors.[11] An effective analgesic will reduce the number of abdominal writhes by interfering with this signaling cascade.

Methodology:

  • Animal Selection and Acclimatization: Use adult mice (e.g., Swiss albino, 20-25g). Acclimatize them to the laboratory environment for at least one week.

  • Grouping and Fasting: Divide the animals into groups (typically n=5 or 6), including a control group (vehicle), a standard group (Indomethacin), and test groups (various doses of bromo-quinazolinone). Fast the animals overnight before the experiment, with free access to water.

  • Drug Administration: Administer the vehicle, indomethacin (e.g., 10 mg/kg), or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Absorption Time: Allow for a 30-60 minute absorption period after drug administration.[12]

  • Induction of Writhing: Inject 0.6-1% acetic acid (volume typically 10 mL/kg) intraperitoneally into each mouse.[12][17]

  • Observation: Immediately place each mouse in an individual observation chamber. After a latency period of about 5 minutes, begin counting the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a set period, typically 10-20 minutes.[12][17]

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage inhibition of writhing for the treated groups compared to the control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100

Hot Plate Test Protocol

Causality: This test evaluates the response to a non-inflammatory, acute thermal pain stimulus.[15][16] The latency to a response (paw licking or jumping) is a measure of the central nervous system's pain threshold. This method is particularly effective for centrally acting analgesics.[16]

Methodology:

  • Apparatus Setup: Use a commercial hot plate apparatus. Set the temperature to a constant, non-injurious level, typically 55 ± 1°C.[18][19]

  • Animal Selection and Baseline: Select mice or rats and place them individually on the hot plate to determine their baseline reaction time. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[18][19] Animals with a baseline latency outside a defined range (e.g., 5-15 seconds) may be excluded.

  • Grouping and Drug Administration: Group the animals and administer the vehicle, standard drug, or test compounds as described previously.

  • Post-Dosing Measurement: At predetermined intervals after drug administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and record the latency to the first sign of nociception (licking of the hind paw or jumping).

  • Data Analysis: The increase in reaction time (latency) compared to the baseline measurement indicates analgesic activity. Compare the mean latencies of the treated groups with the control group at each time point.

Conclusion and Future Directions

The available evidence strongly suggests that bromo-quinazolinone derivatives represent a promising class of analgesic agents. Several studies have demonstrated that these compounds can exhibit analgesic activity comparable, and in some cases superior, to that of indomethacin in established preclinical models.[3][5] The potential for developing selective COX-2 inhibitors within this chemical class is particularly exciting, as it could lead to new drugs with an improved gastrointestinal safety profile.[10]

However, further research is imperative. Future investigations should focus on:

  • Elucidating Diverse Mechanisms: Expanding the investigation beyond COX inhibition to understand the full mechanistic profile of these compounds.

  • Comprehensive Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of lead candidates.

  • Toxicology and Safety: Conducting thorough safety and toxicology studies to validate the potential for a better side-effect profile compared to traditional NSAIDs.

  • Broadening the Scope: Evaluating the efficacy of these compounds in more complex and chronic pain models (e.g., neuropathic pain).

By systematically addressing these areas, the scientific community can fully unlock the therapeutic potential of bromo-quinazolinones and pave the way for a new generation of safer and more effective analgesics.

References

  • Alagarsamy, V., et al. (2002). Synthesis and analgesic activity of 2-phenyl quinazolinone derivatives. As cited in[3].

  • Al-Ostoot, F. H., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8440. Available at: [Link]

  • An, H., & Lu, H. (2024). Indomethacin. StatPearls. Available at: [Link]

  • Banu, H., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Pharmaceuticals, 15(12), 1541. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2252. Available at: [Link]

  • Lucas, S. (2016). The Pharmacology of Indomethacin. Headache, 56(2), 436-446. Available at: [Link]

  • Huskisson, E. C., et al. (1974). A comparative study of indomethacin and ibuprofen. Rheumatology, 13(4), 308-312. Available at: [Link]

  • IUPUI Department of Biology. Analgesia Hot Plat Test. Available at: [Link]

  • Wikipedia. Tail flick test. Available at: [Link]

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  • Patel, R., et al. (2020). Evaluation of Analgesic Activity of Some Novel Quinazolinone Analogues. Acta Scientific Medical Sciences, 4(5), 89-96. Available at: [Link]

  • Le Bars, D., et al. (2001). Acetic acid induced painful endogenous infliction in writhing test on mice. Pain, 92(3), 487-488. Available at: [Link]

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  • ResearchGate. Synthesis of indomethacin analogues for evaluation as modulators of MRP activity. Available at: [Link]

  • Panlab. Hot plate test. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.